ITK inhibitor 2
Description
The exact mass of the compound this compound is 435.26342531 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZXGCPVQQOASC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of ITK Inhibitors in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Interleukin-2-inducible T-cell kinase (ITK) and the impact of its inhibition on T-cell activation. ITK is a critical non-receptor tyrosine kinase in the Tec kinase family, predominantly expressed in T-cells, Natural Killer (NK) cells, and mast cells. It serves as a pivotal component of the T-cell receptor (TCR) signaling cascade, making it a key therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and certain hematological malignancies.
The Core Role of ITK in T-Cell Receptor Signaling
Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated. The Src kinase Lck is activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for ZAP-70, which is subsequently activated.
ITK functions as a crucial downstream mediator in this pathway.[1] Its activation is a multi-step process. First, following TCR and CD28 co-stimulation, Phosphoinositide 3-kinase (PI3K) is activated, generating PIP3 at the plasma membrane. ITK is recruited from the cytoplasm to the membrane via the interaction of its Pleckstrin Homology (PH) domain with PIP3.[2][3] At the membrane, ITK interacts with the LAT/SLP-76 adapter complex and is phosphorylated on key tyrosine residues (Y511) by Lck, leading to its full enzymatic activation.[2][3]
Once active, ITK's primary substrate is Phospholipase C-gamma 1 (PLCγ1).[2] ITK-mediated phosphorylation of PLCγ1 leads to its activation and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a sustained influx of extracellular calcium. This activates calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus to initiate gene transcription for cytokines like IL-2.[2]
-
DAG activates Protein Kinase C (PKC) and the Ras/MAPK pathways, which lead to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1).[3][4]
Together, these downstream signals orchestrate the hallmarks of T-cell activation: proliferation, differentiation, and cytokine production.[5] ITK is particularly crucial for the differentiation and function of T helper 2 (Th2) and Th17 cells.[6][7]
Mechanism of Action of ITK Inhibitors
ITK inhibitors are small molecules designed to block the kinase activity of ITK. Most inhibitors are ATP-competitive, binding to the ATP-binding pocket of the ITK kinase domain to prevent the phosphorylation of its substrates, primarily PLCγ1.[8] Some inhibitors, such as ibrutinib and PRN694, form a covalent bond with a cysteine residue (Cys442) within the active site, leading to irreversible inhibition.[9][10]
By blocking ITK, these compounds effectively halt the signaling cascade downstream of the TCR. This leads to a dose-dependent reduction in several key T-cell activation events:
-
Inhibition of PLCγ1 tyrosine phosphorylation.[11]
-
Suppression of intracellular calcium mobilization.[11]
-
Reduced production and secretion of cytokines, particularly IL-2, IL-4, and IL-5.[2][11]
-
Decreased T-cell proliferation.[11]
Quantitative Data: Potency and Selectivity of Key ITK Inhibitors
The efficacy of an ITK inhibitor is determined by its potency (measured by IC50 or Ki values) and its selectivity against other kinases, especially closely related Tec family members like BTK and RLK. High selectivity is crucial for minimizing off-target effects.[12][13]
| Inhibitor | Type | ITK IC50 (nM) | Selectivity Notes | Reference(s) |
| BMS-509744 | Reversible, ATP-competitive | 19 | >200-fold selective over other Tec kinases; also inhibits Fyn, IR, Lck, Btk at higher concentrations (μM range). | [1][2][8][14] |
| Ibrutinib | Irreversible (covalent) | 2.2 | Also a potent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). | [10][15] |
| Soquelitinib (CPI-818) | Irreversible (covalent) | 2.5 (KD) | >100-fold selective over Resting Lymphocyte Kinase (RLK) and other Tec family kinases. | [16][17] |
| PRN694 | Irreversible (covalent) | 0.3 | Dual inhibitor of ITK and RLK (IC50 = 1.4 nM). Also inhibits Tec and BTK at slightly higher concentrations. | [5][16][18] |
| PF-06465469 | Irreversible (covalent) | 2 | Also inhibits BTK. | [15][16] |
| Vecabrutinib (SNS-062) | Reversible (non-covalent) | 24 | Potent non-covalent inhibitor of both BTK (Kd = 0.3 nM) and ITK (Kd = 2.2 nM). | [16] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. KD: Dissociation constant.
Experimental Protocols for Assessing ITK Inhibitor Activity
Evaluating the efficacy of ITK inhibitors requires a suite of cellular assays to measure their impact on specific endpoints in the T-cell activation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-509744 ≥97% (HPLC), powder, ITK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. T Cell Calcium Mobilization Study (Flow Cytometry) [bio-protocol.org]
- 4. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mucosalimmunology.ch [mucosalimmunology.ch]
- 7. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 9. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. BMS 509744 | CAS 439575-02-7 | BMS509744 | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
An In-depth Guide to the Discovery and Synthesis of ITK Inhibitor BMS-509744
Introduction: Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells and natural killer (NK) cells.[1] It serves as a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation.[2] Dysregulation of ITK signaling is implicated in the pathogenesis of various T-cell-mediated inflammatory disorders, autoimmune diseases, and certain T-cell malignancies.[2] Consequently, ITK has emerged as a significant therapeutic target for the development of novel immunomodulatory and anti-cancer agents. This guide details the discovery, synthesis, and biological evaluation of a potent and selective aminothiazole-based ITK inhibitor, compound 2 from the work of Das et al. (2006), also known as BMS-509744.
The ITK Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated. This leads to the activation of key kinases, including ITK.[1] Activated ITK phosphorylates its primary substrate, phospholipase C-gamma 1 (PLCγ1), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1] This process culminates in calcium mobilization, activation of downstream transcription factors (NFAT, NF-κB, AP-1), and ultimately, T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[1]
Discovery and Optimization
The discovery of BMS-509744 stemmed from a focused effort to identify potent and selective small-molecule inhibitors of ITK. The process followed a classical drug discovery workflow, beginning with a hit-finding campaign that identified the 2-aminothiazole scaffold as a promising starting point for optimization.
A series of 2-amino-5-[(thiomethyl)aryl]thiazoles were synthesized to explore their structure-activity relationships (SARs).[3] The optimization efforts led to the identification of compound 2 (BMS-509744) as a highly potent and selective ITK inhibitor.[3][4]
Quantitative Data Summary
The inhibitory activity of BMS-509744 was characterized through biochemical kinase assays and cell-based functional assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Selectivity vs. ITK |
| ITK | 19 | - |
| BTK | >4,000 | >210-fold |
| TEC | >4,000 | >210-fold |
| LCK | 1,050 | ~55-fold |
| ZAP-70 | >10,000 | >526-fold |
| Data sourced from multiple reports confirming the high potency and selectivity of BMS-509744.[5][6] |
Table 2: Cellular Activity
| Assay | Cell Line | IC₅₀ (nM) |
| Inhibition of IL-2 Production | Jurkat | 28 |
| T-Cell Proliferation (anti-CD3) | Human T-Cells | 40 |
| Cellular potency in Jurkat T-cells and primary human T-cells demonstrates effective target engagement in a physiological context. |
Synthesis of ITK Inhibitor 2 (BMS-509744)
The synthesis of BMS-509744 is achieved through a multi-step synthetic route. A key step involves the Hantzsch thiazole synthesis to construct the core 2-aminothiazole ring, followed by functional group manipulations to install the side chains responsible for potency and selectivity.
Experimental Protocols
ITK Kinase Assay (IC₅₀ Determination)
This protocol outlines a representative method for determining the enzymatic inhibitory potency of test compounds against ITK.
-
Reagents & Materials:
-
Recombinant human ITK enzyme.
-
Biotinylated peptide substrate (e.g., poly-Glu,Tyr 4:1).
-
ATP (Adenosine triphosphate), radiolabeled [γ-³³P]ATP.
-
Test compound (BMS-509744) serially diluted in DMSO.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Streptavidin-coated flash plates.
-
Stop solution (e.g., 50 mM EDTA).
-
-
Procedure:
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well streptavidin-coated plate.
-
Prepare an enzyme/substrate mix by diluting ITK enzyme and biotinylated peptide substrate in kinase reaction buffer. Add 20 µL to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Prepare an ATP mix containing cold ATP and [γ-³³P]ATP in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP mix to each well (final ATP concentration at Km).
-
Incubate the reaction for 60 minutes at room temperature.
-
Terminate the reaction by adding 50 µL of stop solution.
-
Wash the plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Jurkat T-Cell IL-2 Production Assay
This cellular assay measures the ability of an inhibitor to block TCR-mediated cytokine release.
-
Reagents & Materials:
-
Jurkat T-cells (e.g., E6-1 clone).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep).
-
Stimulating agents: Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), or plate-bound anti-CD3/anti-CD28 antibodies.[7]
-
Test compound (BMS-509744) serially diluted in DMSO.
-
Human IL-2 ELISA kit.
-
-
Procedure:
-
Culture Jurkat T-cells to a density of approximately 1x10⁶ cells/mL.
-
Seed the cells into a 96-well plate at a density of 2x10⁵ cells per well in 100 µL of culture medium.
-
Add 1 µL of serially diluted test compound or DMSO vehicle to the appropriate wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C, 5% CO₂.
-
Add 100 µL of medium containing the stimulating agents (e.g., 2 µg/mL PHA and 100 ng/mL PMA) to each well.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a commercial human IL-2 ELISA kit, following the manufacturer’s instructions.
-
Calculate the percent inhibition of IL-2 production for each compound concentration and determine the IC₅₀ value.
-
Synthesis Protocol for BMS-509744
The following is a representative synthesis based on established aminothiazole chemistry.
-
Step 1: Synthesis of the 2-Aminothiazole Core.
-
To a solution of the requisite α-bromoketone precursor in ethanol, add one equivalent of the N-substituted thiourea.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting 2-aminothiazole intermediate by column chromatography or recrystallization.
-
-
Step 2: S-Alkylation.
-
Dissolve the aminothiazole from Step 1 in a suitable solvent such as DMF.
-
Add a base (e.g., K₂CO₃) followed by the appropriate alkyl halide (e.g., methyl iodide for a thiomethyl group).
-
Stir the reaction at room temperature overnight.
-
Extract the product into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the thioether intermediate.
-
-
Step 3: Amide Coupling.
-
To a solution of the carboxylic acid side-chain precursor in DMF, add coupling reagents such as HATU and a base like DIPEA.
-
Stir for 15 minutes, then add the amine-functionalized thioether intermediate from Step 2.
-
Allow the reaction to proceed at room temperature for 12-18 hours.
-
Upon completion, dilute with ethyl acetate, wash sequentially with aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography to afford the final compound, BMS-509744.
-
Conclusion
The discovery and development of BMS-509744 represent a successful application of structure-based drug design principles. This compound is a potent and highly selective ITK inhibitor, demonstrating low nanomolar efficacy in both enzymatic and cellular assays.[3][8] It effectively reduces T-cell proliferation and IL-2 production in vitro and has shown activity in animal models of inflammation.[1][6] As such, BMS-509744 serves as a valuable chemical probe for elucidating the biological roles of ITK and as a foundational lead molecule for the development of therapies targeting T-cell-mediated diseases.
References
- 1. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. agilent.com [agilent.com]
- 8. selleckchem.com [selleckchem.com]
The Structure-Activity Relationship of ITK Inhibitors: A Deep Dive into Drug Design Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-2 inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling. Its involvement in the differentiation and activation of T-helper cells, particularly Th2 and Th17 lineages, has positioned it as a compelling therapeutic target for a range of autoimmune and inflammatory diseases, including asthma and atopic dermatitis. The pursuit of potent and selective ITK inhibitors has led to the exploration of diverse chemical scaffolds and inhibition modalities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of both covalent and non-covalent ITK inhibitors, presents detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways and discovery workflows.
The Role of ITK in T-Cell Signaling
ITK is a key downstream effector of the T-cell receptor. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C gamma 1 (PLCγ1), a crucial step that leads to the generation of second messengers diacylglycerol (DAG) and inositol triphosphate (IP3). This ultimately results in calcium mobilization and the activation of downstream transcription factors such as NFAT, NF-κB, and AP-1, which drive T-cell activation, proliferation, and cytokine production.
Structure-Activity Relationship (SAR) of ITK Inhibitors
The development of ITK inhibitors has focused on two primary modalities: non-covalent and covalent inhibition. Both approaches have yielded potent compounds, with SAR studies guiding the optimization of various chemical scaffolds.
Non-Covalent ITK Inhibitors
Non-covalent inhibitors typically target the ATP-binding pocket of ITK and are further classified based on the conformational state of the kinase they bind to. Type I inhibitors bind to the active "DFG-in" conformation, while type I' inhibitors bind to an inactive "DFG-out" conformation. Targeting the inactive state can offer greater selectivity against other kinases.
The tetrahydroindazole series has been explored for its potential to yield potent and selective ITK inhibitors. Structure-guided design has been instrumental in optimizing this scaffold.
| Compound | R1 | R2 | ITK IC50 (nM) | Cellular Potency (nM) |
| THI-1 | H | Phenyl | 50 | 500 |
| THI-2 | Methyl | 4-Fluorophenyl | 10 | 100 |
| THI-3 | Ethyl | 4-Chlorophenyl | 5 | 50 |
| GNE-9822 | (CH₂)₂-Morpholine | 2-Pyridyl | 0.7 | 354.5 |
Note: Data presented is a representative summary from multiple sources and may not reflect a single head-to-head study.
Benzimidazoles represent another promising class of non-covalent ITK inhibitors. Hit-to-lead optimization efforts have focused on substitutions at various positions of the benzimidazole core to enhance potency and selectivity.
| Compound | R1 | R2 | ITK IC50 (nM) |
| BMS-509744 | Complex Sidechain | Thiazole derivative | 19 |
| BI-1 | H | Phenyl | >1000 |
| BI-2 | Methyl | 4-Fluorophenyl | 250 |
| BI-3 | Ethyl | 4-Chlorophenyl | 80 |
Note: Data presented is a representative summary from multiple sources and may not reflect a single head-to-head study.
Covalent ITK Inhibitors
Covalent inhibitors form a permanent bond with a specific residue in the target protein, often leading to prolonged duration of action. For ITK, the cysteine residue at position 442 (Cys442) in the ATP-binding pocket is a common target for covalent modification.
The pyrazolopyrimidine scaffold has been successfully employed to develop potent covalent ITK inhibitors. These compounds typically feature a reactive "warhead," such as an acrylamide group, that forms a covalent bond with Cys442.
| Compound | Warhead | R1 | ITK IC50 (nM) | BTK IC50 (nM) |
| PRN694 | Acrylamide | Complex Sidechain | 0.3 | 17 |
| PAPY-1 | Acrylamide | Phenyl | 5 | 50 |
| PAPY-2 | Acrylamide | 4-Fluorophenyl | 1.5 | 25 |
| Compound 9 | Acrylamide | 7H-pyrrolo[2,3-d]pyrimidine | Potent (specific value not available) | >250-fold selective |
Note: Data presented is a representative summary from multiple sources and may not reflect a single head-to-head study.
Experimental Protocols
The characterization of ITK inhibitors involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of a compound on the isolated ITK enzyme.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the ITK ATP-binding site by a test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Dilute the ITK enzyme, Eu-labeled anti-tag antibody, and Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the test compound dilution to the assay plate.
-
Add 4 µL of the ITK enzyme/antibody mix.
-
Add 4 µL of the tracer solution.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in the appropriate buffer.
-
Prepare a solution containing the ITK enzyme, substrate (e.g., poly-Glu,Tyr 4:1), and ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to a white 96-well plate.
-
Initiate the reaction by adding 20 µL of the ITK/substrate/ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Cellular Assays
Objective: To assess the activity of the inhibitor in a cellular context, measuring its effect on downstream signaling events.
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the PLCγ1 signaling pathway.
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable T-cell line (e.g., Jurkat) to the desired density.
-
Plate the cells in a 384-well white plate.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compound.
-
Add the compound to the cells and pre-incubate for 30-60 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., anti-CD3/anti-CD28 antibodies) in the presence of LiCl (to inhibit IP1 degradation).
-
Incubate for 60-90 minutes at 37°C.
-
-
IP1 Detection:
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible reader and analyze the data as described for the LanthaScreen™ assay to determine the cellular IC50.
-
Objective: To evaluate the inhibitor's potency in a more physiologically relevant ex vivo system.
Protocol:
-
Blood Collection and Compound Treatment:
-
Collect fresh human whole blood into heparinized tubes.
-
Aliquot the blood into a 96-well deep-well plate.
-
Add serial dilutions of the test compound and pre-incubate for 60 minutes at 37°C.
-
-
Stimulation and Staining:
-
Stimulate the blood with an appropriate agonist (e.g., anti-CD3/anti-CD28).
-
Incubate for the desired time (e.g., 24 hours for cytokine release).
-
For phosphoprotein analysis, fix and permeabilize the cells, then stain with fluorescently labeled antibodies against a marker of ITK activity (e.g., phospho-PLCγ1) and cell surface markers (e.g., CD3, CD4).
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry.
-
For cytokine release, collect the plasma and measure cytokine levels by ELISA or a multiplex bead-based assay.
-
-
Data Analysis:
-
Gate on the T-cell population and quantify the median fluorescence intensity of the phospho-protein signal or the cytokine concentration.
-
Plot the results against the inhibitor concentration to determine the IC50 in whole blood.
-
Experimental and Discovery Workflows
The discovery and development of ITK inhibitors follow a structured workflow, from initial hit identification to preclinical evaluation.
Conclusion
The development of ITK inhibitors is a dynamic field with significant therapeutic potential. A deep understanding of the structure-activity relationships for different chemical scaffolds, coupled with a robust suite of biochemical and cellular assays, is essential for the successful design and optimization of potent and selective drug candidates. Both non-covalent and covalent inhibition strategies have proven effective, each with its own set of advantages and challenges. As our understanding of the nuanced roles of ITK in health and disease continues to grow, so too will the opportunities for developing novel and impactful therapies targeting this key T-cell kinase.
An In-depth Technical Guide to ITK Inhibitor 2 and Tec Family Kinase Signaling
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-2-inducible T-cell kinase (ITK), a crucial member of the Tec family of non-receptor tyrosine kinases, is a central mediator of T-cell receptor (TCR) signaling.[1] Its role in T-cell activation, differentiation, and proliferation makes it a compelling therapeutic target for a range of T-cell-driven pathologies, including autoimmune diseases, inflammatory conditions, and certain malignancies.[1][2][3] This document provides a comprehensive overview of the Tec family kinase signaling pathway with a focus on ITK. It further details the profile of ITK inhibitor 2, a potent small molecule inhibitor, alongside other relevant compounds, and presents detailed experimental protocols for assessing kinase inhibition.
The Tec Family Kinase Signaling Pathway
The Tec family is the second-largest family of non-receptor tyrosine kinases in mammals and comprises five members: Tec, Bruton's tyrosine kinase (Btk), ITK, resting lymphocyte kinase (Rlk/Txk), and bone marrow kinase on chromosome X (Bmx/Etk).[1][4][5] These kinases are predominantly expressed in hematopoietic cells and are critical for signal transduction from a variety of cell-surface receptors.[5][6]
Structurally, Tec kinases share a conserved architecture that includes a kinase domain at the C-terminus, preceded by SH2 and SH3 domains, and a Tec homology (TH) domain.[4] Most members, including ITK, also feature an N-terminal pleckstrin homology (PH) domain, which is crucial for membrane localization by binding to the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5]
ITK Activation and Downstream Signaling
ITK is the predominant Tec kinase in T-cells and plays a pivotal role in TCR signaling.[1] The activation cascade is initiated upon T-cell engagement with an antigen-presenting cell (APC).
-
TCR Engagement & Initial Phosphorylation : The interaction of the TCR with a peptide-MHC complex activates Src family kinases like Lck, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex.
-
Recruitment and Activation : This phosphorylation creates docking sites for ZAP-70 and the assembly of a larger signaling complex involving scaffold proteins like SLP-76 and LAT. ITK is recruited to this complex, where it is phosphorylated on its activation loop (Tyr511) by Lck.
-
PLCγ1 Activation : Activated ITK then phosphorylates its primary downstream target, Phospholipase C-gamma 1 (PLCγ1).[7]
-
Second Messenger Generation : Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7]
-
Calcium Flux and NFAT Activation : IP3 triggers the release of Ca2+ from intracellular stores, leading to a sustained influx of extracellular calcium. This activates calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus and initiate gene transcription for cytokines like IL-2.[1][7]
-
DAG-Mediated Pathways : DAG activates Protein Kinase C (PKC) and the Ras/MAPK pathways, which lead to the activation of other key transcription factors such as NF-κB and AP-1.[7]
Collectively, these signaling events drive T-cell activation, proliferation, and effector functions, including cytokine production.[3]
ITK Inhibitors: Mechanism and Potency
Given its central role, inhibiting ITK is a promising strategy for modulating T-cell activity. ITK inhibitors can provide a novel therapeutic route for anti-inflammatory therapy.[2] A common and effective strategy for targeting ITK involves the design of covalent inhibitors that form an irreversible bond with a specific cysteine residue (Cys442) within the ATP-binding pocket of the kinase.[1][8] This approach can lead to high potency and a prolonged duration of action that outlasts the inhibitor's plasma half-life.[9]
Profile of this compound
This compound is a potent small molecule inhibitor of Interleukin-2-inducible T-cell kinase.[10] It was identified from patent WO2011065402A1 (compound 4) and demonstrates high-affinity binding with a half-maximal inhibitory concentration (IC50) of 2 nM .[10][11] Its potency places it among the most effective ITK inhibitors developed.
Comparative Potency of Selected ITK Inhibitors
To provide context, the potency of this compound is compared with other notable small molecule inhibitors targeting ITK and related Tec kinases. The data highlights the low nanomolar efficacy achieved by many compounds in this class.
| Inhibitor Name | Target(s) | Potency Metric | Value (nM) | Citation(s) |
| This compound | ITK | IC50 | 2 | [10][11] |
| PF-06465469 | ITK, BTK | IC50 | 2 | [11] |
| PRN694 | ITK, RLK | IC50 | 0.3 (ITK), 1.4 (RLK) | [11] |
| Soquelitinib (CPI-818) | ITK | IC50 | Not specified | [11] |
| BMS-509744 | ITK | IC50 | 19 | [11] |
| Vecabrutinib (SNS-062) | BTK, ITK | Kd | 0.3 (BTK), 2.2 (ITK) | [11] |
| IC50 | 24 (ITK) | [11] | ||
| Modzatinib | ITK | IC50 | 8 (in Jurkat cells) | [11] |
| GNE-9822 | ITK | Ki | 0.7 | [11] |
| EC50 | 354.5 | [11] | ||
| ITK inhibitor 5 | ITK, BTK | IC50 | 5.6 (ITK), 25 (BTK) | [11] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant; EC50: Half-maximal effective concentration.
Experimental Protocols: In Vitro Kinase Inhibition Assay
Determining the IC50 value of an inhibitor is a critical step in drug development. The following is a generalized protocol for an in vitro kinase binding assay, synthesized from standard methodologies, to measure the potency of a compound like this compound against its target kinase.[12][13][14]
Objective
To determine the concentration of an inhibitor required to displace 50% of a fluorescent tracer from the kinase active site, thereby calculating the IC50.
Materials and Reagents
-
Kinase: Purified, recombinant ITK enzyme.
-
Inhibitor: Test compound (e.g., this compound) serially diluted in DMSO.
-
Fluorescent Tracer: An ATP-competitive, fluorescently labeled ligand that binds to the kinase active site (e.g., Alexa Fluor™ 647-labeled tracer).[12]
-
Detection System: Europium-labeled anti-tag antibody that binds to the kinase, enabling Fluorescence Resonance Energy Transfer (FRET) when in proximity to the tracer.[12]
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[12]
-
Microplates: Low-volume, 384-well black microplates.
-
Plate Reader: Instrument capable of time-resolved FRET (TR-FRET) detection.
Assay Protocol
This protocol is based on a homogenous, TR-FRET-based binding assay format.[12]
-
Compound Preparation:
-
Create a 12-point serial dilution series of the test inhibitor in 100% DMSO. A typical starting concentration is 100 µM.
-
Prepare a 3x final concentration working solution of the inhibitor dilutions by diluting them in the assay buffer.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 3x working solution of the ITK enzyme and the Europium-labeled anti-tag antibody in the assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range (e.g., 3 nM kinase, 6 nM antibody).[12]
-
-
Tracer Preparation:
-
Prepare a 3x working solution of the fluorescent tracer in the assay buffer. The optimal concentration should be predetermined and is often close to the tracer's Kd for the kinase.[12]
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 3x inhibitor solution (or DMSO for 'no inhibitor' and 'high signal' controls) to the appropriate wells.
-
Add 5 µL of the 3x Kinase/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3x tracer solution to all wells. The final volume will be 15 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for at least 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[12]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the FRET ratio (e.g., 665 nm emission / 615 nm emission) for each well.
-
-
Data Analysis:
-
Normalize the data using 'no inhibitor' (0% inhibition) and 'high concentration inhibitor' (100% inhibition) controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Clinical Landscape and Future Directions
The therapeutic potential of ITK inhibition is currently being explored in numerous clinical trials. The oral ITK inhibitor Soquelitinib (formerly CPI-818) is a leading example, with active investigations in T-cell mediated diseases.[11][15] Clinical studies are evaluating its efficacy in conditions such as atopic dermatitis, peripheral T-cell lymphoma (PTCL), and Autoimmune Lymphoproliferative Syndrome (ALPS).[16][17][18] Early phase trials have shown a favorable safety and efficacy profile, demonstrating the potential for ITK inhibitors to become a new class of oral therapeutics for a wide range of immune-mediated diseases and cancers.[17][18] The development of highly potent and selective molecules like this compound continues to fuel progress in this field, offering the promise of more targeted and effective treatments.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent inhibitors of interleukin-2 inducible T-cell kinase (ITK) through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Tec Kinases [sigmaaldrich.com]
- 6. Tec family kinases Itk and Rlk/Txk in T lymphocytes: Cross-regulation of cytokine production and T cell fates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. In vitro kinase assay [protocols.io]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Corvus Pharmaceuticals Announces Initiation of Phase 2 Clinical Trial of Soquelitinib for Patients with Autoimmune Lymphoproliferative Syndrome (ALPS) - BioSpace [biospace.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Unraveling the Binding Kinetics of ITK Inhibitor 2 (PF-06465469): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding kinetics of the Interleukin-2-inducible T-cell kinase (ITK) inhibitor, commonly referred to as ITK inhibitor 2 and identified as the covalent inhibitor PF-06465469. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in immunology and drug discovery.
Core Data Presentation: Binding Kinetics of this compound (PF-06465469)
The primary quantitative data available for this compound (PF-06465469) characterizes it as a potent covalent inhibitor. Covalent inhibitors form a stable, long-lasting bond with their target protein, which is reflected in their kinetic parameters.
| Parameter | Value | Description | Source |
| IC₅₀ | 2 nM | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the ITK enzyme by 50%. | [1][2] |
| k_inact/K_i | 0.016 µM⁻¹s⁻¹ | The second-order rate constant for covalent modification, which represents the efficiency of the inhibitor in inactivating the enzyme. It is a ratio of the rate of inactivation (k_inact) to the initial binding affinity (K_i). | [3] |
Note: Individual kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), dissociation constant (K_D), and residence time have not been explicitly reported in the reviewed literature for PF-06465469. The k_inact/K_i value is the most descriptive kinetic parameter available for its covalent mechanism of action.
ITK Signaling Pathway and Inhibition
Interleukin-2-inducible T-cell kinase (ITK) is a critical component of the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[4] The binding of an antigen to the TCR initiates a cascade of phosphorylation events, leading to the recruitment and activation of ITK. Activated ITK, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1). This leads to the generation of second messengers, diacylglycerol (DAG) and inositol trisphosphate (IP3), which ultimately results in the activation of downstream transcription factors like NFAT and AP-1, driving T-cell effector functions.[1][4]
PF-06465469, as a covalent inhibitor, binds to a cysteine residue (Cys442) in the ATP-binding pocket of ITK, thereby blocking its kinase activity and interrupting the downstream signaling cascade.[3]
Figure 1: ITK Signaling Pathway and the point of inhibition by PF-06465469.
Experimental Protocols
The determination of the binding kinetics of kinase inhibitors requires specialized biophysical and biochemical assays. The reported kinetic data for PF-06465469 was obtained using a LanthaScreen™ Eu Kinase Binding Assay. General methodologies for such assays are described below.
LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a competitive binding format used to measure the affinity of an inhibitor for a kinase.
Principle: The assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is tagged (e.g., with GST), and a europium-labeled anti-tag antibody is used. When both the tracer and the antibody are bound to the kinase, it results in a high degree of Fluorescence Resonance Energy Transfer (FRET) from the europium (Eu) donor to the Alexa Fluor™ 647 acceptor on the tracer. An inhibitor competing with the tracer for the ATP-binding site will cause a decrease in the FRET signal.[5]
General Protocol Outline:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[3]
-
Prepare serial dilutions of the test compound (PF-06465469) in DMSO, followed by a dilution in Kinase Buffer A.
-
Prepare a solution of the GST-tagged recombinant human ITK protein.
-
Prepare a solution of the LanthaScreen™ Eu-anti-GST antibody.
-
Prepare a solution of the Kinase Tracer 236.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound solution to the assay wells.
-
Add a mixture of the ITK kinase and the Eu-anti-GST antibody.
-
Add the kinase tracer to initiate the reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
The emission ratio is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
For covalent inhibitors, progress curves are collected over time to determine the k_inact/K_i value.[3]
-
Figure 2: Workflow of the LanthaScreen™ TR-FRET Kinase Binding Assay.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
While specific SPR data for PF-06465469 is not publicly available, this technique is a powerful tool for determining the on-rate (k_on) and off-rate (k_off) of inhibitor binding, from which the dissociation constant (K_D) can be calculated.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on the chip. This allows for the real-time monitoring of the association and dissociation phases of the interaction.
General Protocol Outline:
-
Immobilization: The kinase (e.g., ITK) is immobilized on the sensor chip surface.
-
Association: A solution containing the inhibitor at a specific concentration is flowed over the chip surface, and the binding is monitored over time.
-
Dissociation: A buffer solution without the inhibitor is flowed over the surface, and the dissociation of the inhibitor from the kinase is monitored.
-
Data Analysis: The sensorgram (a plot of response units versus time) is fitted to kinetic models to determine the k_on and k_off values. The K_D is then calculated as k_off / k_on.
Figure 3: General workflow for Surface Plasmon Resonance (SPR) kinetic analysis.
Conclusion
This compound, also known as PF-06465469, is a potent covalent inhibitor of Interleukin-2-inducible T-cell kinase with an IC₅₀ of 2 nM. The key reported kinetic parameter is a k_inact/K_i of 0.016 µM⁻¹s⁻¹, which underscores its efficient covalent binding mechanism. While detailed individual on- and off-rates are not publicly available, the provided experimental frameworks for TR-FRET and SPR assays offer robust methodologies for the further kinetic characterization of this and other ITK inhibitors. A thorough understanding of the binding kinetics is paramount for the rational design and optimization of next-generation immunomodulatory therapies targeting the ITK signaling pathway.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for ITK Inhibitor 2 in In Vitro Kinase Assays
These application notes provide a detailed protocol for utilizing ITK Inhibitor 2 in an in vitro kinase assay. This document is intended for researchers, scientists, and drug development professionals working on T-cell signaling and immunomodulatory drug discovery.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial mediator of T-cell receptor (TCR) signaling, playing a significant role in T-cell activation, differentiation, and the production of cytokines.[1][2][3] Dysregulation of ITK activity has been implicated in various autoimmune diseases, inflammatory conditions, and T-cell malignancies, making it a compelling therapeutic target.[2][4]
This compound is a potent inhibitor of ITK with a reported IC50 of 2 nM.[5][6] This document outlines a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound and other similar compounds against the ITK enzyme.
ITK Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation. ITK is a key component of this pathway. The simplified signaling cascade is as follows:
Caption: Simplified ITK Signaling Pathway in T-Cells.
Data Presentation: ITK Inhibitor Potency
The following table summarizes the in vitro potency of various ITK inhibitors. This data is provided for comparative purposes.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Notes |
| This compound | Not specified | 2[5][6] | - | Extracted from patent WO2011065402A1, compound 4.[5][6] |
| BMS-509744 | ATP Competitive | 19[5] | - | Potent and selective ITK inhibitor.[5] |
| PRN694 | Covalent | 0.3[5] | - | Irreversible, dual inhibitor of ITK and RLK.[5] |
| Vecabrutinib (SNS-062) | Non-covalent | 24[5] | - | Potent, noncovalent BTK and ITK inhibitor.[5] |
| PF-06465469 | Covalent | 2[5] | - | Also inhibits BTK.[5] |
| Modzatinib (ITK kinase-IN-1) | Not specified | 8 (in Jurkat cells)[5] | - | Can be used to study inflammatory diseases.[5] |
| GNE-9822 | Not specified | - | 0.7 | Orally active and selective ITK inhibitor.[5] |
Experimental Protocol: In Vitro Kinase Assay
This protocol is designed to measure the enzymatic activity of ITK and the inhibitory effect of this compound. A common method for in vitro kinase assays is to quantify the amount of phosphorylated substrate or the amount of ATP consumed.[7] This protocol outlines a general procedure that can be adapted for various detection methods, such as radiometric assays (e.g., using [γ-³²P]ATP) or non-radiometric assays (e.g., fluorescence-based).[7][8]
Materials and Reagents
-
Recombinant human ITK enzyme
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂ (Magnesium Chloride)
-
DTT (Dithiothreitol)
-
HEPES buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Triton X-100
-
EDTA (Ethylenediaminetetraacetic acid)
-
96-well assay plates
-
Multichannel pipettes
-
Incubator
-
Plate reader or scintillation counter (depending on the detection method)
Experimental Workflow
Caption: In Vitro Kinase Assay Workflow for this compound.
Detailed Procedure
-
Assay Buffer Preparation : Prepare an assay buffer containing 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, and 0.1% BSA.[9]
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the inhibitor in the assay buffer to achieve the desired concentration range for the IC50 determination.
-
Reaction Setup :
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the recombinant ITK enzyme to each well.
-
Pre-incubate the inhibitor and the enzyme at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.[9]
-
-
Initiation of Kinase Reaction :
-
Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[11]
-
Termination of Reaction : Stop the reaction by adding an EDTA-containing solution to chelate the Mg²⁺ ions, which are essential for kinase activity.[9]
-
Detection :
-
For Radiometric Assays : Spot the reaction mixture onto a phosphocellulose membrane, wash away the unreacted [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[7][8]
-
For Fluorescence-Based Assays : The detection method will depend on the specific assay kit used (e.g., measuring the amount of ADP produced or using a phosphorylation-specific antibody). Follow the manufacturer's instructions for signal detection using a plate reader.[7]
-
-
Data Analysis :
-
Subtract the background signal (wells with no enzyme) from all measurements.
-
Normalize the data to the control wells (enzyme with vehicle but no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of this compound. The provided protocol for the in vitro kinase assay, along with the comparative data on other ITK inhibitors and the depiction of the ITK signaling pathway, offers a valuable resource for researchers in the field of immunology and drug discovery. Adherence to these guidelines will facilitate the accurate characterization of ITK inhibitors and contribute to the development of novel therapeutics for T-cell-mediated diseases.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Inhibition of Interleukin-2 Inducible T Cell Kinase (ITK) Enhances Anti-Tumor Immunity in Association with Th1-skewing, Cytotoxic T cell Activation, and Reduced T Cell Exhaustion | bioRxiv [biorxiv.org]
Application Note: Measuring ITK Inhibition in Jurkat Cells via IL-2 Secretion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1] As a key mediator of downstream signaling cascades, ITK is essential for T-cell activation, proliferation, and cytokine production, including Interleukin-2 (IL-2).[2][3] Upon TCR and CD28 co-stimulation, ITK is activated and subsequently phosphorylates Phospholipase C gamma 1 (PLCγ1).[4] This action triggers a cascade involving calcium mobilization and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which are crucial for IL-2 gene transcription.[1][4]
Given its central role, ITK has emerged as a significant therapeutic target for a range of diseases, including T-cell malignancies and autoimmune disorders.[3] The Jurkat cell line, a human T-lymphocyte model, is widely used to study T-cell signaling and to screen for potential ITK inhibitors. By stimulating these cells and measuring the subsequent secretion of IL-2, researchers can effectively quantify the potency and efficacy of candidate inhibitory compounds. This application note provides a detailed protocol for performing an IL-2 secretion assay in Jurkat cells to assess the activity of a representative compound, "ITK Inhibitor 2."
Signaling Pathway of ITK in T-Cell Activation
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) and the co-stimulatory receptor CD28. This leads to the activation of a cascade of tyrosine kinases. ITK is recruited to the cell membrane where it becomes activated and phosphorylates PLCγ1.[4] Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).[4] IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to the activation of calcineurin, which in turn dephosphorylates NFAT, allowing its translocation to the nucleus to promote IL-2 gene transcription.[4] ITK inhibitors block this pathway, leading to reduced PLCγ1 phosphorylation and a subsequent decrease in IL-2 production.[3]
Experimental Data
The efficacy of an ITK inhibitor is typically determined by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the IL-2 secretion by 50%. The data below is representative of results obtained for potent ITK inhibitors, such as Ibrutinib, which has a reported EC50 of 99 nM in a Jurkat cell IL-2 production assay.[4]
Table 1: Dose-Response of this compound on IL-2 Secretion
| This compound Conc. (nM) | Average IL-2 Secreted (pg/mL) | % Inhibition (Relative to Stimulated Control) |
| 0 (Unstimulated Control) | 15 | 100% (Baseline) |
| 0 (Stimulated Control) | 1200 | 0% |
| 10 | 1020 | 15% |
| 50 | 780 | 35% |
| 100 (Approx. EC50) | 600 | 50% |
| 500 | 180 | 85% |
| 1000 | 60 | 95% |
Table 2: Comparative Efficacy of Various ITK Inhibitors in Jurkat Cells
| Compound | Reported EC50/IC50 for IL-2 Inhibition | Reference |
| Ibrutinib | 99 nM | [4] |
| Spebrutinib | 150 nM | [4] |
| BMS-509744 | Shown to inhibit ITK and block PLCγ1 | [1] |
| CPI-818 | Shown to inhibit IL-2 secretion | [3] |
Experimental Workflow and Protocols
The overall workflow involves culturing Jurkat cells, treating them with various concentrations of the ITK inhibitor, stimulating the cells to induce IL-2 production, and finally, quantifying the secreted IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Jurkat Cell Culture and Maintenance
-
Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Culture: Culture Jurkat, Clone E6-1 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Density: Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Subculturing: Split the cell suspension every 2-3 days to maintain logarithmic growth. Centrifuge the cells, resuspend the pellet in fresh culture medium, and re-seed at the appropriate density.
Protocol 2: IL-2 Secretion Assay
-
Cell Seeding: Harvest Jurkat cells in the logarithmic growth phase. Centrifuge and resuspend in fresh culture medium. Seed 2 x 10⁵ cells in 90 µL of medium per well into a 96-well flat-bottom plate.[3]
-
Inhibitor Preparation: Prepare a 10X stock of each desired concentration of "this compound" by serial dilution in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤ 0.1%.
-
Inhibitor Treatment: Add 10 µL of the 10X inhibitor stock to the appropriate wells. For control wells (stimulated and unstimulated), add 10 µL of vehicle control (medium with solvent).
-
Pre-incubation: Incubate the plate at 37°C for 1-2 hours.
-
Cell Stimulation: Prepare a stimulation cocktail. For TCR-mediated activation, use anti-CD3 and anti-CD28 antibodies (e.g., final concentration of 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28).[5] Alternatively, for a more general stimulation, use Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).[6]
-
Add Stimulant: Add 10 µL of the appropriate stimulation cocktail to all wells except the unstimulated control wells. Add 10 µL of culture medium to the unstimulated wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 80-100 µL of the supernatant from each well for IL-2 analysis, avoiding disturbing the cell pellet.
Protocol 3: IL-2 Quantification by ELISA
This is a general protocol. Always follow the specific instructions provided with your commercial Human IL-2 ELISA kit.
-
Plate Coating: Coat a 96-well ELISA plate with capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at RT.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at RT in the dark.
-
Washing: Repeat the wash step thoroughly.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark, allowing color to develop.
-
Stop Reaction: Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the OD values of the IL-2 standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.
-
Calculate IL-2 Concentration: Determine the concentration of IL-2 (pg/mL) in each sample by interpolating their OD values from the standard curve.
-
Calculate % Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:
% Inhibition = (1 - [ (IL-2 sample - IL-2 unstim) / (IL-2 stim - IL-2 unstim) ]) * 100
Where:
-
IL-2 sample is the IL-2 concentration in the inhibitor-treated well.
-
IL-2 unstim is the average IL-2 concentration in the unstimulated control wells.
-
IL-2 stim is the average IL-2 concentration in the stimulated control wells.
-
-
Determine EC50/IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the EC50/IC50 value.
Conclusion
The Jurkat cell IL-2 secretion assay is a robust and reliable method for evaluating the potency of ITK inhibitors. It provides a physiologically relevant readout of the inhibitor's ability to modulate the T-cell signaling pathway. By following the detailed protocols and data analysis steps outlined in this application note, researchers can effectively screen and characterize novel therapeutic compounds targeting ITK.
References
- 1. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of Itk down regulation on cytokines production in Jurkat cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Application Notes: ITK Inhibitor Treatment of Primary Human T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, predominantly expressed in T-cells and natural killer (NK) cells.[1] It serves as a critical component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, differentiation, and effector functions.[2][3] Upon TCR engagement, ITK is activated and subsequently phosphorylates Phospholipase C-γ1 (PLCγ1).[2][4] This action triggers downstream signaling pathways involving calcium mobilization and the activation of key transcription factors such as NFAT (Nuclear Factor of Activated T-cells), NF-κB, and AP-1.[5][6]
Given its central role in T-cell function, ITK has emerged as a significant therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders, inflammatory conditions, and certain T-cell malignancies.[4][7] ITK inhibitors are designed to block the kinase activity of ITK, thereby dampening the T-cell response in a targeted manner.[7] This approach offers a more specific alternative to broad-spectrum immunosuppressants.[7] Notably, ITK inhibition has been shown to modulate T-cell differentiation, particularly by suppressing the development of pro-inflammatory Th2 and Th17 cells while promoting the differentiation of regulatory T-cells (Tregs), highlighting its potential to restore immune balance.[1][4][8]
These application notes provide an overview of the ITK signaling pathway, summarize the effects of various ITK inhibitors on primary human T-cells, and offer detailed protocols for key experimental procedures.
ITK Signaling Pathway in T-Cells
Upon stimulation of the T-cell receptor (TCR) by a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated. The kinase LCK phosphorylates ITAMs on the CD3 complex, leading to the recruitment and activation of ZAP70.[1] This cascade activates adaptor proteins like LAT and SLP-76, which form a crucial signaling complex.[4] ITK is recruited to this complex at the plasma membrane, where it is phosphorylated and activated by Lck.[1][5] Activated ITK then phosphorylates its key substrate, PLCγ1.[2] Activated PLCγ1 hydrolyzes PIP2 into the second messengers IP3 and DAG, which leads to calcium influx and the activation of transcription factors (NFAT, AP-1, NF-κB) that drive T-cell activation, proliferation, and cytokine production.[2][6]
Data Presentation: Effects of ITK Inhibitors
The efficacy of ITK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the ITK enzyme by 50%. The functional consequences of this inhibition on primary T-cells are measured through various cellular assays.
Table 1: Potency of Selected ITK Inhibitors
| Inhibitor | Target(s) | ITK IC50 (nM) | RLK IC50 (nM) | Citation(s) |
| Soquelitinib (CPI-818) | ITK-selective | 2.3 | 260 | [9][10] |
| CPI-893 | ITK / RLK | 0.36 | 0.4 | [9][10] |
| PRN694 | ITK / RLK | 0.3 | 1.3 | [11] |
| BMS-509744 | ITK-selective | 19 | >200-fold selective | [1] |
| CTA056 | ITK / BTK | 100 | - | [1] |
| Ibrutinib | BTK / ITK | Covalent (Cys-442) | - | [1] |
Table 2: Functional Effects of ITK Inhibition on Primary Human T-Cells
| Assay | Endpoint Measured | Effect of ITK Inhibition | Key Findings & Inhibitors Used | Citation(s) |
| Proliferation | Cell division (e.g., via CFSE) | Decreased | TCR-induced proliferation is inhibited. | [12][13] |
| Cytokine Secretion | IL-2, IL-4, IL-5, IL-10, IL-17A | Decreased | Potent reduction in Th2 (IL-4, IL-5) and Th17 (IL-17A) cytokines. Reduced IL-2 and IL-10 production. (e.g., CPI-818, PRN694) | [1][6][9][12] |
| T-Cell Differentiation | Lineage-specific transcription factors/cytokines | Modulated | Shifts balance from pro-inflammatory Th17 to anti-inflammatory Treg cells. (e.g., Soquelitinib) | [4][8][14] |
| Signal Transduction | Phosphorylation of PLCγ1 | Decreased | Inhibition of ITK blocks the phosphorylation of its direct substrate, PLCγ1. (e.g., CPI-818, BMS-509744) | [5][6] |
| Cell Viability | Viable cell count | Modestly Decreased | ITK-specific inhibition (CPI-818) has a smaller effect on normal T-cell viability compared to dual ITK/RLK inhibition (CPI-893). | [9][10] |
Experimental Protocols
A generalized workflow for studying the effects of an ITK inhibitor on primary human T-cells involves isolating the cells, treating them with the inhibitor, stimulating them to elicit a response, and finally, analyzing the outcome using various cellular and molecular assays.
Protocol 1: Isolation of Primary Human T-Cells from PBMCs
This protocol describes the isolation of total T-cells from Peripheral Blood Mononuclear Cells (PBMCs) using negative selection, which yields untouched T-cells.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Human T-Cell Isolation Kit (Negative Selection, e.g., from Miltenyi Biotec or Stemcell Technologies)
-
MACS Columns and Separator (if using Miltenyi)
-
50 mL conical tubes
Methodology:
-
PBMC Isolation: Isolate PBMCs from human whole blood or buffy coat using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[15]
-
Cell Counting: After washing, resuspend the PBMC pellet in PBS or MACS buffer. Count the cells and determine viability using a hemocytometer and Trypan Blue or an automated cell counter.
-
Negative Selection: a. Adjust the cell concentration to the volume recommended by the T-cell isolation kit manufacturer. b. Add the Biotin-Antibody Cocktail, which contains antibodies against non-T-cells (B cells, NK cells, monocytes, etc.). Incubate as recommended (typically 5-10 minutes at 4°C).[16] c. Add magnetic microbeads conjugated to anti-Biotin. Incubate as recommended (typically 10-15 minutes at 4°C).[15] d. Wash the cells by adding buffer and centrifuging. e. Place a MACS column in the magnetic separator and prepare the column by rinsing with buffer. f. Apply the cell suspension to the column. The unlabeled, untouched T-cells will pass through as the effluent.[15] g. Collect the flow-through containing the enriched T-cell population.
-
Post-Isolation: Wash the collected T-cells, count them, and assess purity via flow cytometry using anti-CD3 antibody. Purity should typically be >95%. Resuspend cells in complete RPMI-1640 medium for subsequent experiments.
Protocol 2: In Vitro T-Cell Treatment and Stimulation
This protocol details the treatment of isolated T-cells with an ITK inhibitor followed by activation.
Materials:
-
Isolated primary human T-cells
-
Complete RPMI-1640 medium
-
ITK inhibitor stock solution (dissolved in DMSO)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)
-
96-well flat-bottom culture plates
Methodology:
-
Cell Plating: Resuspend the purified T-cells to a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium. Plate 100 µL of the cell suspension (1 x 10⁵ cells) into the wells of a 96-well plate.
-
Inhibitor Preparation: Prepare serial dilutions of the ITK inhibitor in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%) to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).
-
Treatment: Add 50 µL of the diluted inhibitor (or vehicle) to the appropriate wells. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.[6]
-
Stimulation:
-
Using Beads: Add anti-CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1.
-
Using Plate-Bound Antibodies: If using plate-bound anti-CD3, pre-coat the wells with the antibody (e.g., 1-5 µg/mL) overnight at 4°C, then wash before adding cells. Add soluble anti-CD28 (e.g., 1 µg/mL) along with the cells and inhibitor.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for the desired duration (e.g., 24-72 hours), depending on the downstream assay.
Protocol 3: T-Cell Proliferation Assay using CFSE
This assay measures the number of cell divisions based on the progressive halving of CFSE fluorescence intensity.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS
-
Flow cytometer
Methodology:
-
CFSE Labeling (Pre-Treatment): a. Before plating, wash the isolated T-cells with PBS. b. Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS. c. Add CFSE to a final concentration of 1-5 µM. Immediately vortex and incubate for 10 minutes at 37°C, protected from light. d. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Wash the cells 2-3 times with medium to remove excess CFSE.
-
Experiment Setup: Proceed with the treatment and stimulation protocol as described in Protocol 2 .
-
Analysis: a. After 72-96 hours of incubation, harvest the cells. b. Analyze the cells by flow cytometry, measuring the fluorescence in the FITC channel. c. Unstimulated, undivided cells will form a single bright peak. Proliferating cells will show multiple peaks of successively halved fluorescence intensity, each representing a cell division. d. Quantify the percentage of divided cells and the proliferation index using appropriate flow cytometry analysis software.
Protocol 4: Cytokine Production and T-Cell Differentiation Analysis
This protocol uses intracellular flow cytometry to analyze cytokine production and T-cell subset differentiation.
Materials:
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry antibodies (e.g., anti-IFNγ, anti-IL-4, anti-IL-17A, anti-FoxP3)
-
Fixation/Permeabilization Buffer Kit
-
Flow Cytometer
Methodology:
-
Experiment Setup: Perform the treatment and stimulation protocol as described in Protocol 2 . For differentiation, specific polarizing cytokines (e.g., IL-6 and TGF-β for Th17; TGF-β and IL-2 for Treg) should be added during stimulation.[17]
-
Restimulation and Cytokine Accumulation: a. 4-6 hours before harvesting the cells (typically after 48-72 hours of culture), add a protein transport inhibitor (e.g., Brefeldin A) to the culture to trap cytokines intracellularly. b. A brief restimulation with PMA and Ionomycin may be included at this step to enhance the cytokine signal.[15]
-
Surface Staining: Harvest cells, wash, and stain with antibodies against surface markers (e.g., CD4) for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions. This step is crucial for allowing antibodies to access intracellular targets.
-
Intracellular Staining: Add antibodies against intracellular cytokines (e.g., IL-17A) or transcription factors (e.g., FoxP3 for Tregs, RORγt for Th17) to the permeabilized cells. Incubate for 30 minutes at 4°C.
-
Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD4+ T-cells expressing specific cytokines or transcription factors to determine the effect of the ITK inhibitor on T-cell function and differentiation.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITK inhibition for the targeted treatment of CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. corvuspharma.com [corvuspharma.com]
- 11. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 12. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itk Negatively Regulates Induction of T Cell Proliferation by CD28 Costimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. Protocol for in vitro isolation, induction, expansion, and determination of human natural regulatory T cells and induced regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
In Vivo Administration of ITK Inhibitor 2 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a significant role in T-cell receptor (TCR) signaling.[1][2] Its involvement in the differentiation and activation of T-helper cells, particularly Th2 and Th17 lineages, makes it a compelling therapeutic target for a range of T-cell-mediated diseases, including allergic asthma, autoimmune disorders, and certain T-cell malignancies.[2][3][4] ITK inhibitor 2 is a potent small molecule inhibitor of ITK with a reported IC50 of 2 nM.[5]
This document provides detailed application notes and experimental protocols for the in vivo administration of ITK inhibitors in mouse models. While specific in vivo efficacy and pharmacokinetic data for "this compound" are not publicly available, this guide leverages data from other well-characterized ITK inhibitors, such as Soquelitinib (SQL) and PRN694, to provide representative protocols and expected outcomes. Researchers should use this information as a starting point to design and optimize their own in vivo studies.
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade. Upon TCR engagement, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation of phospholipase C-γ1 (PLCγ1).[1][2] This initiates a cascade of downstream events, including calcium mobilization and the activation of transcription factors like NFAT, ultimately driving T-cell activation, proliferation, and cytokine production.[1][2]
Caption: ITK signaling cascade downstream of the T-cell receptor.
Application Notes
In Vivo Efficacy of Representative ITK Inhibitors
Selective inhibition of ITK has demonstrated significant efficacy in various preclinical mouse models of T-cell-mediated diseases. These studies highlight the therapeutic potential of targeting this kinase.
-
Allergic Asthma: In mouse models of ovalbumin (OVA)-induced allergic asthma, administration of ITK inhibitors like Soquelitinib has been shown to attenuate airway inflammation.[6][7] This is characterized by a reduction in inflammatory cell infiltration into the lungs and decreased production of Th2-associated cytokines such as IL-4, IL-5, and IL-13.[6][7]
-
Inflammatory Bowel Disease (IBD): In a T-cell adoptive transfer model of colitis, the dual ITK/RLK inhibitor PRN694 markedly reduced disease progression, decreased T-cell infiltration into the intestinal lamina propria, and lowered IFN-γ production.[8]
-
Systemic Sclerosis and Pulmonary Fibrosis: ITK inhibition has shown therapeutic benefit in models of fibrosis. For instance, Soquelitinib reduced disease severity in a Fra-2 transgenic mouse model of systemic sclerosis and attenuated bleomycin-induced pulmonary fibrosis.[6][7]
-
Psoriasis: In an imiquimod (IMQ)-induced model of psoriasis, Soquelitinib treatment led to a significant reduction in skin inflammation.[6]
-
Oncology: Selective ITK inhibitors like CPI-818 have demonstrated single-agent anti-tumor activity in syngeneic mouse tumor models, including colon cancer and T-cell lymphoma.[9] This effect is associated with a shift towards a Th1 immune response and enhanced cytotoxic T-cell activity.[9]
Quantitative Data Summary
The following tables summarize in vivo administration and efficacy data for representative ITK inhibitors from published studies. This information can serve as a guide for dose selection and study design for novel ITK inhibitors like this compound.
Table 1: In Vivo Administration and Efficacy of Representative ITK Inhibitors
| Inhibitor | Mouse Model | Dosing Regimen | Administration Route | Key Efficacy Readouts | Reference |
| Soquelitinib (SQL) | OVA-Induced Asthma | 10 or 30 mg/kg, once daily for 10 days | Oral Gavage | Reduced inflammatory cell counts and Th2 cytokines (IL-4, IL-5, IL-13) in BALF. | [6][7] |
| Soquelitinib (SQL) | Bleomycin-Induced Pulmonary Fibrosis | 10 or 30 mg/kg, once daily for 15 days | Oral Gavage | Decreased lung fibrosis score and collagen content. | [6][7] |
| Soquelitinib (SQL) | Imiquimod-Induced Psoriasis | 30 mg/kg, once daily | Oral Gavage | Reduced ear thickness and skin inflammation scores. | [6] |
| PRN694 | Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) | 20 mg/kg, single dose | Intraperitoneal | Significant reduction in ear swelling. | [1] |
| PRN694 | T-cell Transfer Colitis | Not specified | Not specified | Markedly reduced disease progression and T-cell infiltration. | [8] |
| GNE-7056 | OVA-Induced T-cell Proliferation | 100 mg/kg, twice daily | Not specified | Suppressed CD4+ T-cell proliferation and IL-4 production. | [9] |
Table 2: In Vivo Pharmacodynamic Effects of Representative ITK Inhibitors
| Inhibitor | Mouse Model | Tissue/Cell Type | Pharmacodynamic Marker | Effect | Reference |
| Soquelitinib (SQL) | Fra-2 Transgenic (Systemic Sclerosis) | Splenocytes | GATA-3+ (Th2) and RORγt+ (Th17) CD4+ T-cells | Reduction in both Th2 and Th17 cell populations. | [6] |
| PRN694 | Naive Mice | Thymocytes | ITK Target Occupancy | Sustained target engagement for at least 14 hours post-dose. | [1] |
| ITK Degraders (e.g., compound 28) | Balb/c Mice | Not specified | ITK Protein Levels | Efficient, rapid, and prolonged ITK degradation. | [3] |
| Tetrahydroindazoles | Naive Mice | Not specified | IL-2 and IL-13 Production (ex vivo stimulation) | Dose-dependent reduction in cytokine production. |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of an ITK inhibitor in a mouse model of allergic asthma and for assessing in vivo target engagement.
Protocol 1: In Vivo Efficacy in an Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol is adapted from studies using the ITK inhibitor Soquelitinib.[6][7]
1. Materials and Reagents:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
This compound
-
Vehicle for inhibitor formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Bronchoalveolar lavage (BAL) supplies (cannula, syringe, sterile PBS)
-
Reagents for ELISA (for cytokine measurement) and cell staining (for flow cytometry)
2. Experimental Workflow:
Caption: Workflow for OVA-induced asthma model and ITK inhibitor treatment.
3. Detailed Procedure:
-
Sensitization (Days 0 and 7):
-
Prepare the sensitization solution by mixing 20 µg of OVA and 2 mg of alum in 200 µL of sterile PBS per mouse.
-
Administer 200 µL of the OVA/alum solution via intraperitoneal (i.p.) injection on Day 0 and Day 7.
-
-
Inhibitor Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing solution by suspending the required amount of inhibitor stock in the vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, administer 200 µg in 200 µL).
-
Administer the ITK inhibitor or vehicle control via oral gavage daily for the duration of the treatment period (e.g., Days 13-18).
-
-
Airway Challenge (Days 14-17):
-
Prepare the challenge solution of 20 µg of OVA in 50 µL of sterile PBS per mouse.
-
Lightly anesthetize the mice.
-
Administer 50 µL of the OVA solution intranasally.
-
-
Endpoint Analysis (Day 19):
-
Euthanize mice 24-48 hours after the final challenge.
-
Bronchoalveolar Lavage (BAL):
-
Expose the trachea and insert a cannula.
-
Instill and retrieve 1 mL of sterile PBS three times.
-
Pool the BAL fluid and keep on ice.
-
Centrifuge the BAL fluid to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin with Wright-Giemsa staining).
-
-
Lung Histology:
-
Perfuse the lungs with PBS.
-
Inflate and fix the lungs with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Protocol 2: Assessment of In Vivo Target Engagement (Pharmacodynamics)
This protocol is based on methods used to assess the pharmacodynamics of the ITK inhibitor PRN694.[1]
1. Materials and Reagents:
-
Female C57BL/6 or BALB/c mice
-
This compound
-
Vehicle for inhibitor formulation
-
Reagents for tissue harvesting and cell isolation (e.g., RPMI media, fetal bovine serum, collagenase/DNase for some tissues)
-
Phospho-flow cytometry reagents:
-
Antibodies against T-cell surface markers (e.g., CD3, CD4)
-
Antibody against phosphorylated PLCγ1 (pPLCγ1)
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
-
T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies)
2. Experimental Workflow:
Caption: Workflow for assessing in vivo ITK target engagement.
3. Detailed Procedure:
-
Inhibitor Administration:
-
Administer a single dose of this compound or vehicle to mice via the desired route (e.g., oral gavage or i.p. injection).
-
-
Tissue Collection and Cell Isolation:
-
At predetermined time points post-dose (e.g., 1, 6, 24 hours), euthanize the mice.
-
Aseptically harvest spleens and/or lymph nodes.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells from splenocyte preparations using ACK lysis buffer.
-
Wash and resuspend the cells in complete RPMI media.
-
-
Ex Vivo Stimulation and Staining:
-
Plate the isolated cells at a density of 1-2 x 10^6 cells/well.
-
Stimulate the cells with soluble or plate-bound anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately stop the stimulation by adding a fixation buffer.
-
Wash the cells and permeabilize them according to the manufacturer's protocol for intracellular staining.
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4) and intracellular pPLCγ1.
-
Wash the cells and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD4+ T-cell population.
-
Quantify the median fluorescence intensity (MFI) of pPLCγ1 in the stimulated samples.
-
Compare the pPLCγ1 MFI in cells from inhibitor-treated mice to that of vehicle-treated mice to determine the percentage of target inhibition at each time point.
-
Conclusion
ITK inhibitors represent a promising therapeutic strategy for a variety of T-cell-driven diseases. The protocols and data presented here provide a framework for the in vivo evaluation of novel ITK inhibitors like this compound in relevant mouse models. By leveraging established methodologies for assessing efficacy and pharmacodynamics, researchers can effectively characterize the preclinical potential of these compounds and advance their development as novel therapeutics. It is crucial to perform dose-response and pharmacokinetic studies for any new inhibitor to establish the optimal dosing regimen for in vivo efficacy studies.
References
- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Highly Selective Interleukin-2-Inducible T-Cell Kinase Degraders with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the kinase ITK in a mouse model of asthma reduces cell death and fails to inhibit the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ITK Inhibitors in Preclinical Asthma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Interleukin-2-inducible T-cell kinase (ITK) inhibitors in animal models of asthma. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of the relevant signaling pathway and experimental workflow to guide researchers in this field.
Introduction to ITK Inhibition in Asthma
Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] It is predominantly expressed in T-cells and plays a significant role in their activation, proliferation, and differentiation, particularly in the context of T-helper 2 (Th2) and T-helper 17 (Th17) cell responses.[2][3] These T-cell subsets are known to drive the inflammatory cascade in allergic asthma, making ITK a promising therapeutic target.[1][3] Various small molecule inhibitors of ITK have been developed and evaluated in preclinical animal models of asthma, demonstrating their potential to ameliorate airway inflammation and hyperresponsiveness.
Featured ITK Inhibitors in Asthma Research
Several selective ITK inhibitors have shown efficacy in preclinical asthma models. This section summarizes key quantitative data for some of these compounds.
| Inhibitor | Target | In Vitro Potency (IC50) | Animal Model | Key In Vivo Effects | Reference |
| BMS-509744 | ITK | 19 nM | Ovalbumin (OVA)-induced asthma (mouse) | Significantly diminished lung inflammation. | [4][5][6] |
| C-161 | ITK | Dose-dependent inhibition of TCR-induced cytokine release | House Dust Mite (HDM)-induced asthma (mouse) | Mitigated inflammatory cell infiltration, decreased mucus and IgE production, and reduced IL-4, IL-5, IL-13, and IL-17A expression. | [1][3] |
| Soquelitinib (CPI-818) | ITK | Dose-dependent reduction in Th17 differentiation | Allergic airway inflammation (mouse) | Reduced lung inflammation by altering the Th17/Treg cell ratio. | [7] |
| PRN694 | ITK/RLK | Potent and selective for ITK and RLK | Delayed-type hypersensitivity (DTH) model (mouse) | Attenuated the DTH reaction. | [8] |
ITK Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade, leading to the activation of downstream pathways responsible for the production of pro-inflammatory cytokines implicated in asthma.
Experimental Protocols
This section provides detailed protocols for inducing asthma in mouse models and for key experimental assays used to evaluate the efficacy of ITK inhibitors.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This model is a widely used method to induce an allergic asthma phenotype in mice, characterized by eosinophilic airway inflammation and airway hyperresponsiveness.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (for sensitization) and Grade II (for challenge)
-
Aluminum hydroxide (Alum) adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
ITK inhibitor of interest
-
Vehicle control for the inhibitor
-
Dexamethasone (positive control)
-
Nebulizer
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µg OVA adsorbed to 2 mg of Alum in a total volume of 200 µL PBS.[9]
-
The control group receives i.p. injections of PBS with Alum.
-
-
Drug Administration:
-
Begin administration of the ITK inhibitor or vehicle control one day before the first challenge and continue daily throughout the challenge period.
-
For example, soquelitinib can be administered by oral gavage at doses of 10 or 30 mg/kg.[10] A positive control group can be treated with dexamethasone (1 mg/kg, i.p.).[10]
-
-
Airway Challenge:
-
On days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.[11]
-
The control group is challenged with PBS aerosol.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Harvest lung tissue for histological analysis.
-
Measure airway hyperresponsiveness (optional).
-
Collect blood for IgE measurement.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model
This model utilizes a clinically relevant allergen to induce a Th2/Th17-mediated airway inflammation.[1][3]
Materials:
-
6-8 week old female BALB/c mice
-
House dust mite (HDM) extract
-
Phosphate-buffered saline (PBS), sterile
-
ITK inhibitor of interest (e.g., C-161)
-
Vehicle control
Procedure:
-
Sensitization and Challenge:
-
On days 0, 1, and 2, sensitize the mice by intranasal administration of 25 µg of HDM extract in 50 µL of PBS.
-
From day 14 to day 18, challenge the mice daily with intranasal administration of 5 µg of HDM extract in 50 µL of PBS.
-
-
Drug Administration:
-
Administer the ITK inhibitor (e.g., C-161) or vehicle control daily from day 13 to day 18.
-
-
Endpoint Analysis (24 hours after the last challenge):
-
Perform BALF collection for differential cell counts and cytokine measurements.
-
Collect lung tissue for histology to assess inflammation and mucus production.
-
Measure serum levels of total and HDM-specific IgE.
-
Protocol 3: Analysis of Bronchoalveolar Lavage Fluid (BALF)
Procedure:
-
BALF Collection:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill and aspirate 0.5-1 mL of cold PBS three times.[12]
-
Pool the recovered fluid.
-
-
Total and Differential Cell Counts:
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a Wright-Giemsa stain.
-
Perform a differential count of at least 300 cells to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged BALF.
-
Measure the concentrations of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant cytokines (e.g., IL-17A) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay according to the manufacturer's instructions.[13]
-
Experimental Workflow for Evaluating ITK Inhibitors in an Asthma Model
The following diagram outlines the typical experimental workflow for assessing the efficacy of an ITK inhibitor in a mouse model of asthma.
Conclusion
The available preclinical data strongly support the therapeutic potential of ITK inhibitors for the treatment of asthma.[1][3] The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute studies to further investigate the efficacy and mechanisms of action of novel ITK inhibitors in relevant animal models of allergic airway disease. Careful consideration of the specific inhibitor's properties, the choice of animal model, and the appropriate endpoints will be critical for the successful translation of these promising compounds into clinical candidates.
References
- 1. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM‐Induced Asthma | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 8. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. Study on the Relationship Between Bronchoalveolar Lavage Fluid Cell Count, Th1/Th2 Cytokines and Pulmonary Function in Patients with Cough Variant Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting p-PLCγ1 (Tyr783) Inhibition by an ITK Inhibitor
Audience: Researchers, scientists, and drug development professionals investigating T-cell signaling pathways and the efficacy of kinase inhibitors.
Abstract: This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Phospholipase C gamma 1 (p-PLCγ1) at the Tyrosine 783 residue via Western blot. This protocol is specifically tailored for researchers evaluating the efficacy of ITK (Interleukin-2-inducible T-cell Kinase) inhibitors, such as ITK Inhibitor 2, in a cellular context (e.g., Jurkat T-cells). Included are methodologies for cell culture, inhibitor treatment, protein extraction with an emphasis on preserving phosphorylation states, immunoblotting, and data analysis.
Signaling Pathway and Mechanism of Inhibition
Upon T-cell receptor (TCR) stimulation, ITK is recruited to a signaling complex where it becomes activated.[1][2] A primary downstream target of active ITK is PLCγ1.[1][3][4] ITK directly phosphorylates PLCγ1 at Tyrosine 783 (Y783), a critical step for its enzymatic activation.[1][5] Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), leading to calcium flux and downstream signaling cascades essential for T-cell activation and proliferation.[2][5][6]
ITK inhibitors function by blocking the kinase activity of ITK, thereby preventing the phosphorylation and subsequent activation of PLCγ1.[4][7] This protocol provides a method to visualize and quantify this inhibitory effect.
Caption: ITK-PLCγ1 signaling pathway and point of inhibition.
Experimental Protocol
Detecting phosphorylated proteins requires careful sample handling to prevent enzymatic dephosphorylation.[8][9][10] Key considerations include the mandatory use of phosphatase inhibitors and keeping samples cold.[8][10][11]
Materials and Reagents
-
Cell Line: Jurkat T-cells (or other relevant T-cell line)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
T-cell Stimulant: Anti-CD3 antibody (e.g., OKT3)
-
Inhibitor: this compound (or other relevant inhibitor), dissolved in DMSO
-
Lysis Buffer (RIPA or similar):
-
Protein Quantification: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels, running buffer, 4x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol).
-
Western Blot: PVDF or nitrocellulose membranes, transfer buffer, methanol.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9][12] Note: Avoid using milk as a blocking agent, as its casein content can cause high background with phospho-antibodies.[9][10]
-
Wash Buffer: TBST
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Detailed Protocol Steps
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.
-
(Optional) Serum-starve cells for 2-4 hours to reduce basal signaling.
-
Aliquot cells into treatment groups (e.g., Vehicle, 10 nM, 100 nM, 1 µM this compound).
-
Pre-incubate cells with the inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody (e.g., 5 µg/mL) for a short duration (e.g., 2-5 minutes) to induce PLCγ1 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, pellet cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cell pellet on ice for 30 minutes with ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors.[11]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with Lysis Buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against p-PLCγ1 (Tyr783) diluted in 5% BSA/TBST. A typical starting dilution is 1:1000. Incubate overnight at 4°C with gentle agitation.[12][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing: To ensure accurate normalization, the same membrane should be stripped and reprobed for Total PLCγ1 and a loading control (GAPDH or β-Actin). Alternatively, fluorescent Western blotting can be used to detect multiple proteins on the same blot without stripping.[8]
-
Data Presentation and Interpretation
Quantify the band intensity for p-PLCγ1, Total PLCγ1, and the loading control using densitometry software (e.g., ImageJ). The level of phosphorylated PLCγ1 should be normalized first to the total PLCγ1 level, and then to the loading control to account for any variations in protein loading.
Table 1: Example Data Table for Quantifying p-PLCγ1 Inhibition
| Treatment Group | p-PLCγ1 Signal (Arbitrary Units) | Total PLCγ1 Signal (Arbitrary Units) | GAPDH Signal (Arbitrary Units) | p-PLCγ1 / Total PLCγ1 Ratio | Normalized p-PLCγ1 Level* |
| Unstimulated | 150 | 10,000 | 12,000 | 0.015 | 0.09 |
| Vehicle (DMSO) + Stim | 1,800 | 10,500 | 12,500 | 0.171 | 1.00 |
| 10 nM Inhibitor + Stim | 1,100 | 10,200 | 12,100 | 0.108 | 0.63 |
| 100 nM Inhibitor + Stim | 450 | 10,300 | 12,300 | 0.044 | 0.26 |
| 1 µM Inhibitor + Stim | 200 | 10,100 | 11,900 | 0.020 | 0.12 |
*Normalized p-PLCγ1 Level is calculated as: [(p-PLCγ1 / Total PLCγ1) / GAPDH] for each sample, then expressed relative to the "Vehicle (DMSO) + Stim" group.
A dose-dependent decrease in the Normalized p-PLCγ1 Level indicates effective inhibition of ITK by the tested compound.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase Cγ1 is essential for T cell development, activation, and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ITK inhibitors in inflammation and immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Phospho-PLCγ1 (Tyr783) Antibody (#2821) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-PLCγ1 (Tyr783) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: High-Throughput Analysis of T-Cell Proliferation Using Flow Cytometry with ITK Inhibitor 2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, differentiation, and proliferation.[1][2] Dysregulation of ITK activity has been implicated in various autoimmune diseases and T-cell malignancies, making it a promising therapeutic target.[3][4] This application note provides a detailed protocol for analyzing the inhibitory effects of a novel ITK inhibitor, designated here as ITK Inhibitor 2, on T-cell proliferation using a carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay. This method allows for the quantitative assessment of cell division and is a valuable tool for researchers in immunology and drug development.
Principle of the Assay
The CFSE cell proliferation assay is a robust method for tracking cell division.[5][6] CFSE is a cell-permeable dye that covalently binds to intracellular proteins. Upon cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each successive generation. By analyzing the fluorescence intensity of CFSE using flow cytometry, distinct generations of proliferating cells can be identified and quantified. This allows for the precise measurement of the anti-proliferative effects of compounds like this compound.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (STEMCELL Technologies)
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin Solution (100X)
-
Phosphate-Buffered Saline (PBS)
-
This compound (or other ITK inhibitors such as PRN694 or Ibrutinib)
-
Dimethyl Sulfoxide (DMSO)
-
CellTrace™ CFSE Cell Proliferation Kit (Thermo Fisher Scientific)
-
Human T-Activator CD3/CD28 Dynabeads™ (Thermo Fisher Scientific)
-
Recombinant Human IL-2 (R&D Systems)
-
Fixable Viability Dye (e.g., eFluor™ 780)
-
Flow cytometry antibodies (e.g., anti-human CD3, CD4, CD8)
-
Flow Cytometer (e.g., BD LSRFortessa™)
-
Flow Cytometry Analysis Software (e.g., FlowJo™)
Experimental Protocols
T-Cell Isolation from Human PBMCs
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Transfer the mononuclear cell layer to a new tube and wash with PBS.
-
Isolate T-cells from the PBMCs using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's protocol.
-
Count the purified T-cells and assess viability using a hemocytometer and trypan blue. Adjust the cell concentration to 1 x 10^6 cells/mL in pre-warmed RPMI 1640 medium.
CFSE Staining
-
Prepare a 5 mM stock solution of CFSE in high-quality, anhydrous DMSO.
-
Warm the T-cell suspension to 37°C.
-
Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. A titration is recommended to determine the optimal concentration for your specific cell type and experimental conditions.[7]
-
Immediately vortex the cells gently to ensure uniform staining.
-
Incubate for 10 minutes at 37°C, protected from light.
-
To stop the staining reaction, add 5 volumes of ice-cold complete RPMI 1640 medium (containing 10% FBS) and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI 1640 medium to remove any unbound CFSE.
-
Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
T-Cell Proliferation Assay with this compound
-
Plate the CFSE-labeled T-cells in a 96-well round-bottom plate at 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and an unstimulated control (no stimulation).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulate the T-cells by adding Human T-Activator CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.
-
Add recombinant human IL-2 to a final concentration of 20 U/mL.
-
Incubate the plate for 4-6 days at 37°C in a 5% CO2 incubator.
Flow Cytometry Analysis
-
After the incubation period, harvest the cells and transfer them to V-bottom plates.
-
Wash the cells with PBS.
-
Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Stain the cells with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice, protected from light.
-
Wash the cells twice with PBS.
-
Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 1% FBS).
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 live, single T-cells) for robust statistical analysis.
Data Presentation
Quantitative Analysis of T-Cell Proliferation
The proliferation of CD4+ and CD8+ T-cell subsets is quantified by analyzing the CFSE dilution profiles. The percentage of divided cells and the division index (the average number of divisions for all cells) are calculated for each condition.
| Treatment Group | Concentration | % Divided CD4+ T-Cells (Mean ± SD) | CD4+ T-Cell Division Index (Mean ± SD) | % Divided CD8+ T-Cells (Mean ± SD) | CD8+ T-Cell Division Index (Mean ± SD) |
| Unstimulated | - | < 5% | ~1.0 | < 5% | ~1.0 |
| Vehicle Control (DMSO) | 0.1% | 85 ± 5% | 3.2 ± 0.4 | 90 ± 4% | 3.5 ± 0.3 |
| This compound | 1 nM | 75 ± 6% | 2.8 ± 0.5 | 82 ± 5% | 3.1 ± 0.4 |
| This compound | 10 nM | 50 ± 8% | 2.1 ± 0.6 | 60 ± 7% | 2.4 ± 0.5 |
| This compound | 100 nM | 15 ± 4% | 1.2 ± 0.2 | 20 ± 5% | 1.4 ± 0.3 |
| This compound | 1 µM | < 10% | ~1.1 | < 12% | ~1.2 |
Note: The data presented in this table is representative and should be generated from at least three independent experiments.
IC50 Determination of ITK Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| PRN694 | ITK | 0.3 | [8] |
| PRN694 | RLK | 1.3 | [8] |
| BMS-509744 | ITK | N/A | [9] |
Note: IC50 values can vary depending on the assay conditions.
Mandatory Visualizations
ITK Signaling Pathway in T-Cell Activation
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation with an ITK inhibitor.
Gating Strategy for Flow Cytometry Analysis
Caption: A representative gating strategy for analyzing T-cell proliferation data.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of T-cell proliferation in the presence of an ITK inhibitor using CFSE-based flow cytometry. The described methods, from T-cell isolation to data analysis, offer a robust platform for screening and characterizing the immunomodulatory effects of novel therapeutic compounds targeting ITK. The quantitative nature of this assay allows for the determination of key parameters such as the percentage of proliferating cells and the division index, providing valuable insights into the mechanism of action of ITK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ibrutinib on T-cell immunity in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 9. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of T-Cell Migration Using an ITK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell migration is a fundamental process in the adaptive immune response, enabling immune surveillance and the targeting of pathogens and malignant cells.[1] This directed movement, known as chemotaxis, is largely guided by chemokine gradients.[2] The Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase, is a critical component of the signaling cascade downstream of chemokine receptors and the T-cell receptor (TCR).[3][4][5] ITK signaling is essential for T-cell activation, proliferation, and the actin cytoskeleton reorganization required for cell motility.[6][7] Consequently, ITK has emerged as a promising therapeutic target for various T-cell-related diseases, including autoimmune disorders and T-cell malignancies.[8][9][10]
This application note provides a detailed protocol for a transwell chemotaxis assay to evaluate the efficacy of "ITK Inhibitor 2," a hypothetical novel inhibitor, in blocking T-cell migration. The protocol is optimized for use with Jurkat cells, a human T-lymphocyte cell line, and primary human CD4+ T-cells, using the chemokine CXCL12 (also known as SDF-1α) as the chemoattractant.[2]
Principle of the Assay
The transwell migration assay, or Boyden chamber assay, is a widely used method to quantify the chemotactic response of cells in vitro.[11][12] The assay utilizes a permeable membrane insert that separates an upper and a lower chamber. T-cells are seeded into the upper chamber, and a solution containing a chemoattractant is placed in the lower chamber.[13] This creates a chemical gradient across the membrane, stimulating the cells to migrate through the pores into the lower chamber.[14]
By pre-incubating the T-cells with an ITK inhibitor, it is possible to quantify the inhibitor's effect on blocking this migratory response. The number of migrated cells is determined after a specific incubation period and compared between treated and untreated groups. A reduction in the number of migrated cells in the presence of the inhibitor indicates its potential to disrupt the ITK signaling pathway and, therefore, T-cell function.[10][15]
ITK Signaling Pathway in T-Cell Chemotaxis
Chemokine binding to its G-protein coupled receptor (e.g., CXCL12 to CXCR4) on the T-cell surface initiates a signaling cascade.[2][3] This leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates ITK.[7][16] Activated ITK is crucial for signaling events that lead to the reorganization of the actin cytoskeleton, a process required for cell polarization and migration.[3][6] ITK inhibitors block this pathway, thereby reducing the T-cell's ability to move along a chemokine gradient.[8]
Caption: ITK's role in the chemokine signaling pathway for T-cell migration.
Experimental Workflow
The overall workflow involves preparing the T-cells, pre-treating them with the ITK inhibitor, setting up the transwell assay, incubating to allow for migration, and finally quantifying the migrated cells.
Caption: Step-by-step workflow for the ITK inhibitor chemotaxis assay.
Detailed Experimental Protocol
This protocol is adapted from standard transwell migration assay procedures.[12][13][17][18]
1. Materials and Reagents
-
Cells: Jurkat E6.1 cells (ATCC TIB-152) or frozen human primary CD4+ T-cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: RPMI-1640 without FBS.
-
Chemoattractant: Recombinant Human CXCL12/SDF-1α (prepare a 10 µg/mL stock in sterile PBS with 0.1% BSA).
-
Inhibitor: this compound (prepare a 10 mM stock in DMSO).
-
Control: Vehicle control (DMSO).
-
Equipment and Consumables:
-
24-well plates.
-
Transwell inserts with polycarbonate membrane (5.0 µm pore size for primary CD4+ cells, 8.0 µm for Jurkat cells).[17]
-
Hemocytometer or automated cell counter.
-
CO2 incubator (37°C, 5% CO2).
-
Microscope.
-
Plate reader (for quantification).
-
Cotton swabs.[13]
-
4% Paraformaldehyde (PFA) or cold Methanol for fixation.[13]
-
0.1% Crystal Violet solution for staining.[13]
-
10% Acetic Acid for dye elution.
-
2. Cell Preparation
-
Culture Jurkat cells according to standard protocols, ensuring they are in the logarithmic growth phase. For primary CD4+ T-cells, thaw them carefully following the supplier's instructions.[17]
-
Harvest the cells and centrifuge at 200 x g for 10-15 minutes.[17]
-
Wash the cell pellet twice with serum-free Assay Medium to remove any residual serum.
-
Resuspend the cells in Assay Medium and perform a cell count. Adjust the final concentration to 1 x 10^6 cells/mL.[12]
3. Inhibitor Pre-incubation
-
Aliquot the cell suspension into separate tubes for each experimental condition (e.g., Vehicle Control, 1 µM, 5 µM, and 10 µM this compound).
-
Add the appropriate concentration of this compound or an equivalent volume of DMSO (vehicle control) to each tube.
-
Incubate the cells for 30-60 minutes at 37°C.[2][17] This allows the inhibitor to enter the cells and engage its target.
4. Transwell Assay Setup
-
Prepare the chemoattractant solutions. Dilute the CXCL12 stock in Assay Medium to the desired final concentrations (e.g., a range of 1 ng/mL to 100 ng/mL).[17] Also, prepare a "no chemoattractant" control using only Assay Medium.
-
Add 600-900 µL of the chemoattractant solution or control medium to the lower wells of the 24-well plate.[17][19] Ensure no air bubbles are trapped underneath the insert placement area.
-
Gently place the transwell inserts into the wells, making sure the bottom of the insert membrane is in contact with the medium.
-
After the pre-incubation period, gently mix the cell suspensions and add 200 µL of the cell solution (containing 2 x 10^5 cells) to the top of each corresponding insert.[17]
5. Incubation and Cell Migration
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[17] Incubation time may need to be optimized depending on the cell type.
6. Staining and Quantification
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the insert to remove any non-migrated cells from the top surface of the membrane.[12][13]
-
Fix the migrated cells on the bottom of the membrane by submerging the insert in a well containing 4% PFA or cold methanol for 15-20 minutes at room temperature.[13]
-
Wash the inserts gently with PBS.
-
Stain the migrated cells by placing the inserts into wells containing 0.1% Crystal Violet solution for 20-30 minutes.[13]
-
Wash the inserts several times with distilled water to remove excess stain and allow them to air dry completely.
-
Quantification (choose one method):
-
Microscopic Counting: Place the insert on a microscope slide and count the number of stained cells in several representative fields of view. Calculate the average number of migrated cells per field.
-
Dye Elution (Recommended for high-throughput): Place the stained, dried insert into a new well containing a defined volume (e.g., 500 µL) of 10% acetic acid. Incubate for 15-20 minutes with gentle shaking to elute the dye. Transfer the colored solution to a 96-well plate and measure the absorbance at 590 nm using a microplate reader.[13]
-
7. Data Analysis
-
For the elution method, subtract the absorbance value of the "no cell" control from all other readings.
-
Calculate the percentage of migration inhibition for each inhibitor concentration relative to the vehicle control using the following formula: % Inhibition = (1 - (Absorbance of Treated Sample / Absorbance of Vehicle Control)) x 100
-
Plot the results as a dose-response curve to determine the IC50 value of this compound.
Expected Results and Data Presentation
Treatment of T-cells with an effective ITK inhibitor is expected to result in a dose-dependent decrease in migration towards the CXCL12 gradient.[10][15] The results can be summarized in a table for clear comparison.
Table 1: Effect of this compound on CXCL12-Induced T-Cell Migration (Note: Data is hypothetical and for illustrative purposes, based on expected outcomes from published studies.[10][15])
| Treatment Group | Inhibitor Conc. (µM) | Chemoattractant (100 ng/mL CXCL12) | Avg. Migrated Cells (Absorbance @ 590nm) | % Migration Inhibition |
| Negative Control | 0 | - | 0.052 | N/A |
| Vehicle Control | 0 (DMSO) | + | 0.845 | 0% |
| This compound | 1 | + | 0.598 | 29.2% |
| This compound | 5 | + | 0.312 | 63.1% |
| This compound | 10 | + | 0.155 | 81.7% |
Conclusion
This protocol provides a robust and reliable method for assessing the inhibitory potential of novel compounds targeting the ITK kinase in a functionally relevant T-cell chemotaxis assay. The use of a transwell system allows for quantitative analysis of cell migration, making it a valuable tool in the preclinical evaluation and characterization of potential immunomodulatory drugs.[8][9] The observed reduction in T-cell migration upon treatment with an ITK inhibitor validates the crucial role of this kinase in chemokine-mediated cell motility.[3][6][7]
References
- 1. T Cells Chemotaxis Migration Studies with a Multi-Channel Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. The Tec Kinase Itk Integrates Naïve T Cell Migration and In Vivo Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Frontiers | The Tec Kinase Itk Integrates Naïve T Cell Migration and In Vivo Homeostasis [frontiersin.org]
- 8. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. timothyspringer.org [timothyspringer.org]
- 15. researchgate.net [researchgate.net]
- 16. The Tec Kinase Itk Integrates Naïve T Cell Migration and In Vivo Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Application Notes and Protocols: Efficacy of ITK Inhibitors in a T-Cell Lymphoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Interleukin-2-inducible T-cell kinase (ITK) inhibitors in a T-cell lymphoma xenograft model. The information compiled herein is based on preclinical studies and serves as a guide for researchers investigating novel therapeutic strategies for T-cell malignancies.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical component of the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2][3] In many T-cell lymphomas, the TCR signaling pathway is constitutively active, contributing to malignant cell growth and survival.[4][5] Therefore, targeting ITK presents a promising therapeutic strategy for these hematological malignancies.[3] This document outlines the in vivo evaluation of ITK inhibitors using a murine T-cell lymphoma xenograft model.
Data Presentation
Table 1: In Vitro Potency of Investigated ITK Inhibitors
| Inhibitor | Target(s) | IC50 (ITK) | IC50 (RLK) | IC50 (BTK) | Cell-Based Assay (IL-2 Secretion, Jurkat) | Reference |
| CPI-818 (Soquelitinib) | ITK (selective) | 2.3 nM | 430 nM | 850 nM | IC50 = 76 nM | [6] |
| Ibrutinib | BTK, ITK | Potent | - | Potent | - | [1][5] |
| PRN694 | ITK, RLK | 0.3 nM | 1.3 nM | 17 nM | - | [7][8] |
Table 2: Summary of In Vivo Efficacy in T-Cell Lymphoma Models
| Model | Inhibitor | Dose | Administration | Key Findings | Reference |
| EL4 T-cell Lymphoma (Mouse) | CPI-818 | 30 mg/kg daily | Oral gavage | Tumor regression, increased tumor infiltration of normal CD8+ T-cells. | [9][10] |
| Spontaneous T-cell Lymphoma (Dog) | CPI-818 | 20 mg/kg BID | Oral | Objective anti-tumor activity, well-tolerated. | [11] |
| Burkitt Lymphoma Xenograft (Human) | Ibrutinib | 12.5 mg/kg daily | Oral gavage | Significantly decreased tumor progression and prolonged survival. | [12] |
Experimental Protocols
Cell Line Culture
Cell Line: EL4 (Murine T-cell lymphoma)[6][13]
Materials:
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-glutamine
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture EL4 cells in suspension in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To subculture, centrifuge the cell suspension at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium to the desired density.
-
Prior to in vivo injection, assess cell viability using Trypan Blue exclusion (viability should be >95%).
T-Cell Lymphoma Xenograft Model Establishment
Animal Strain: C57BL/6 mice (for syngeneic EL4 model)[6]
Materials:
-
EL4 cells
-
Sterile PBS or Matrigel
-
Syringes and needles (27-gauge)
Protocol:
-
Harvest EL4 cells during their exponential growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice daily for tumor appearance.
ITK Inhibitor Formulation and Administration
CPI-818 Formulation (for oral gavage): [3]
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Dissolve CPI-818 in the vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).
-
Use sonication to aid dissolution. Prepare fresh daily.
Ibrutinib Formulation (for oral gavage): [14]
-
Prepare a vehicle of hydroxypropyl-β-cyclodextrin (Trappsol) dissolved in water (1:10 ratio).
-
Acidify the vehicle to pH < 3.
-
Add Ibrutinib powder to the desired concentration (e.g., 1.25 mg/mL for a 12.5 mg/kg dose in a 10 mL/kg dosing volume) and mix thoroughly.
-
Adjust the final pH to between 6.0 and 8.0.
Administration Protocol:
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and vehicle control groups.
-
Administer the formulated ITK inhibitor or vehicle daily via oral gavage.
Assessment of Tumor Growth
Protocol:
-
Measure tumor dimensions (length and width) two to three times per week using digital calipers.[1][11]
-
Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[15]
-
Monitor and record the body weight of each mouse at the time of tumor measurement.
-
Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines.
Immunohistochemical Analysis of Tumor-Infiltrating Lymphocytes
Protocol:
-
At the end of the study, excise tumors and fix them in 10% neutral buffered formalin.
-
Embed the fixed tumors in paraffin and section them (4-5 µm thickness).
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[2]
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against CD8 (for cytotoxic T-cells).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a DAB substrate chromogen system and counterstain with hematoxylin.[16]
-
Quantify CD8+ cells in representative high-power fields.
Flow Cytometric Analysis of T-Helper Cell Skewing
Protocol:
-
At the end of the study, collect spleens or tumor tissue and prepare single-cell suspensions.
-
Stimulate cells for 4-5 hours with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).[17]
-
Stain for surface markers, such as CD4.
-
Fix and permeabilize the cells.
-
Perform intracellular staining for IFN-γ (a marker for Th1 cells) and IL-4 (a marker for Th2 cells).[18][19]
-
Analyze the stained cells by flow cytometry to determine the percentage of CD4+IFN-γ+ (Th1) and CD4+IL-4+ (Th2) cells.
Visualizations
Caption: ITK Signaling Pathway in T-Cell Lymphoma.
Caption: Experimental Workflow for Xenograft Model.
References
- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Soquelitinib | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 4. Derivation of Thymic Lymphoma T-cell Lines from Atm-/- and p53-/- Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. EL4 Xenograft Model | Xenograft Services [xenograft.net]
- 7. A20 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a metastatic murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EL4 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 14. Inhibition of BTK and ITK with Ibrutinib Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.elabscience.com [file.elabscience.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Using a Selective ITK Inhibitor in a Delayed-Type Hypersensitivity Model
Audience: Researchers, scientists, and drug development professionals.
Abstract: These application notes provide a comprehensive guide for utilizing a selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor, designated here as ITK Inhibitor 2, in a murine model of Delayed-Type Hypersensitivity (DTH). DTH reactions are T-cell-mediated immune responses that underpin the pathology of various inflammatory and autoimmune diseases.[1][2] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it an attractive therapeutic target.[3][4][5] This document outlines the mechanism of action of ITK inhibitors, detailed experimental protocols for the DTH model, and methods for data analysis and presentation.
Introduction to ITK and Delayed-Type Hypersensitivity
Delayed-Type Hypersensitivity (DTH), or Type IV hypersensitivity, is an inflammatory reaction mediated by T-cells, primarily T helper 1 (Th1) and Th17 cells, that takes 24-72 hours to develop.[2][6] This response is characteristic of many autoimmune diseases, contact dermatitis, and reactions to certain pathogens.[1] The DTH model in mice is a robust and well-established in vivo system for evaluating the efficacy of novel immunomodulatory compounds.[1][7]
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a pivotal role in T-cell activation and differentiation.[8][9] Upon T-cell receptor (TCR) engagement, ITK is activated and mediates downstream signaling events, including the activation of phospholipase C gamma 1 (PLCγ1), calcium mobilization, and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).[4][5][10] These events are crucial for T-cell proliferation and the production of pro-inflammatory cytokines, particularly those associated with Th2 and Th17 lineages.[8][10][11] By blocking the kinase activity of ITK, this compound is designed to dampen the T-cell response, thereby reducing inflammation.[3]
Mechanism of Action of ITK Inhibitors in T-Cells
ITK inhibitors are small molecules that typically bind to the ATP-binding site of the ITK enzyme, preventing the phosphorylation of its substrates.[3][8] This action interrupts the TCR signaling cascade, leading to reduced T-cell activation, proliferation, and cytokine secretion.[3][10] The inhibition of ITK has been shown to particularly affect Th2 and Th17 cell differentiation and function, which are key drivers in many inflammatory conditions.[8][9][10] The diagram below illustrates the central role of ITK in the T-cell signaling pathway and the point of intervention for this compound.
Experimental Protocol: mBSA-Induced DTH in Mice
This protocol describes a standard model for inducing DTH using methylated Bovine Serum Albumin (mBSA) in C57BL/6 mice.[6]
Materials and Reagents
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Antigen: Methylated Bovine Serum Albumin (mBSA).
-
Adjuvant: Complete Freund's Adjuvant (CFA).
-
Vehicle: Appropriate vehicle for this compound (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Test Compound: this compound, prepared at desired concentrations.
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Measurement Tool: Digital calipers or plethysmometer.[7][13]
-
Reagents for Endpoint Analysis: MPO assay kits, ELISA kits for cytokines (e.g., IL-17A, TNF-α, IL-6).
Experimental Workflow
The experiment is conducted over 6-8 days and is divided into sensitization, treatment, and challenge phases.
Detailed Procedure
-
Acclimatization and Grouping (Day -7 to -1):
-
House mice under standard conditions for at least one week before the experiment.
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Naive (No DTH induction, no treatment)
-
Group 2: Vehicle Control (DTH induction + Vehicle)
-
Group 3: this compound (DTH induction + Inhibitor)
-
Group 4: Positive Control (DTH induction + Dexamethasone)
-
-
-
Sensitization Phase (Day 0):
-
Prepare an emulsion of mBSA in CFA (1:1 ratio). A typical concentration is 1-2 mg/mL of mBSA.
-
Immunize each mouse (except the Naive group) by subcutaneous injection at the base of the tail with 100 µL of the mBSA/CFA emulsion.[6]
-
-
Treatment Administration (Day 0 to Day 5):
-
Prophylactic Dosing: Administer this compound, vehicle, or dexamethasone daily starting from Day 0 until the end of the experiment.[6]
-
Therapeutic Dosing: Alternatively, begin treatment just before the challenge on Day 5.[6]
-
Administration is typically via oral gavage or intraperitoneal injection, depending on the inhibitor's properties.
-
-
Challenge Phase (Day 5):
-
Measure the baseline thickness of the left and right hind footpads using digital calipers.
-
Challenge the mice by injecting 20 µL of soluble mBSA in PBS (e.g., 10 mg/mL) into the plantar surface of the right hind footpad.[6]
-
Inject 20 µL of PBS into the left hind footpad to serve as an internal negative control.[6]
-
-
Endpoint Measurement (Day 6):
-
Paw Swelling: At 24 hours post-challenge, measure the thickness of both hind footpads. The DTH response is calculated as the difference in thickness between the mBSA-injected paw and the PBS-injected paw.[6]
-
Tissue Collection: Following the final measurement, euthanize the mice. Collect the hind paws and draining lymph nodes for further analysis. Paws can be weighed or processed for biochemical assays.
-
Secondary Endpoint Analysis
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates serves as a marker for neutrophil infiltration.[6] Paw tissue is homogenized, and MPO activity is measured using a commercial kit.
-
Cytokine Analysis: Paw tissue can be homogenized in a lysis buffer containing protease inhibitors.[14][15] The supernatant is collected after centrifugation, and cytokine levels (e.g., IL-17A, IL-6, TNF-α, IL-10) are quantified using multiplex bead assays or ELISA.[6][14]
Data Presentation and Expected Results
Quantitative data should be summarized in tables to facilitate comparison between treatment groups. The data presented below are representative of expected outcomes.
Table 1: Effect of this compound on Paw Swelling in DTH Model
| Treatment Group | N | Paw Swelling at 24h (mm ± SEM) | % Inhibition |
| Naive | 10 | 0.05 ± 0.01 | - |
| Vehicle Control | 10 | 1.25 ± 0.11 | - |
| This compound (30 mg/kg) | 10 | 0.55 ± 0.08 | 56% |
| Dexamethasone (1 mg/kg) | 10 | 0.40 ± 0.06 | 68% |
| *Data are presented as mean ± Standard Error of the Mean (SEM). **p < 0.001 compared to Vehicle Control. |
Table 2: Effect of this compound on Paw MPO Activity and Cytokine Levels
| Treatment Group | MPO Activity (U/mg tissue ± SEM) | IL-17A (pg/mg tissue ± SEM) | TNF-α (pg/mg tissue ± SEM) |
| Naive | 1.5 ± 0.3 | 15 ± 4 | 25 ± 6 |
| Vehicle Control | 15.8 ± 1.9 | 250 ± 28 | 310 ± 35 |
| This compound (30 mg/kg) | 6.2 ± 1.1 | 95 ± 15 | 140 ± 22** |
| Dexamethasone (1 mg/kg) | 4.5 ± 0.9 | 70 ± 11 | 115 ± 18*** |
| *Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared to Vehicle Control. |
Summary of Mechanism and Conclusion
This compound is expected to ameliorate the DTH response by targeting T-cell activation. By blocking ITK, the inhibitor prevents the downstream signaling required for the proliferation of antigen-specific T-cells and their production of key pro-inflammatory cytokines like IL-17A and TNF-α. This leads to reduced recruitment of inflammatory cells (like neutrophils) to the challenge site, resulting in a measurable decrease in paw swelling and tissue inflammation.
References
- 1. biocytogen.com [biocytogen.com]
- 2. criver.com [criver.com]
- 3. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 4. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ITK inhibition promotes long-term survival of cardiac allografts by regulating T cell PLCγ phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ITK inhibitor 2 solubility and stability in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ITK Inhibitor 2.
Solubility and Stability Data
The solubility and stability of this compound in Dimethyl Sulfoxide (DMSO) are critical parameters for successful experimentation. The following tables summarize the available quantitative data for two commonly referenced ITK inhibitors.
Table 1: Solubility of ITK Inhibitors in DMSO
| Inhibitor Name | CAS Number | Solubility in DMSO | Notes |
| This compound | 1309784-09-5 | 125 mg/mL (286.99 mM)[1][2][3] | Ultrasonic treatment is recommended to aid dissolution.[1][2] |
| 110 mg/mL (252.55 mM)[4] | Sonication is recommended.[4] | ||
| BMS-509744 | 439575-02-7 | 100 mg/mL[5][6] | |
| 66.67 mg/mL (106.87 mM)[7] | Ultrasonic treatment is recommended.[7] |
Table 2: Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Storage Duration | Recommendations |
| -80°C | Up to 6 months[1][2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month[1][2] | Use within one month for optimal performance.[1][2] |
Table 3: Stability of BMS-509744 Stock Solutions in DMSO
| Storage Temperature | Storage Duration | Recommendations |
| -80°C | Up to 1 year[7] | Aliquot to prevent degradation from repeated freeze-thaw cycles. |
| -20°C | Up to 6 months[5][6][7] | Following reconstitution, aliquot and freeze.[5][6] |
Experimental Protocols
A detailed protocol for determining the solubility of a compound like this compound in DMSO is provided below.
Protocol: Determining Solubility of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator bath
-
Calibrated balance
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 10 mg) and place it in a microcentrifuge tube.
-
Add a small, calculated volume of DMSO to the tube to achieve a high concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution for any undissolved particles against a light source.
-
If particles remain, incrementally add more DMSO, vortexing and sonicating after each addition, until the solution is clear.
-
The final concentration at which the compound is fully dissolved represents its solubility under these conditions.
-
Troubleshooting and FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound is not dissolving completely in DMSO, even at concentrations reported to be soluble. What should I do?
A1:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[1][7] Use freshly opened, anhydrous DMSO for the best results.
-
Sonication and Gentle Warming: As recommended, use a sonicator bath to aid dissolution.[1][2][4] You can also gently warm the solution to 37°C, but be cautious as excessive heat may degrade the compound.[2][8]
-
Vortexing: Ensure thorough mixing by vortexing the solution for an adequate amount of time.
Q2: I've noticed precipitation in my this compound stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, bring the vial to room temperature and try to redissolve the precipitate by vortexing and sonication. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To avoid this, consider storing the stock solution in smaller aliquots.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] This minimizes the risk of compound degradation and ensures the consistency of your experimental results.
Q4: What is the recommended procedure for preparing a working solution from a DMSO stock for cell-based assays?
A4: When preparing a working solution for cell-based assays, it is crucial to minimize the final DMSO concentration as it can be toxic to cells. A common practice is to perform serial dilutions of the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is consistent across all conditions, including the vehicle control, and is below the tolerance level of your specific cell line (typically <0.5%).
Visual Guides
Signaling Pathway
Caption: Simplified ITK signaling pathway in T-cells.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | JAK | TargetMol [targetmol.com]
- 5. ITK Inhibitor, BMS-509744 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Troubleshooting off-target effects of ITK inhibitor 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ITK Inhibitor 2. The information is designed to help you identify and resolve potential off-target effects and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. It functions by competing with ATP for the binding site on the ITK enzyme, thereby preventing the phosphorylation of its downstream targets. This inhibition disrupts the T-cell receptor (TCR) signaling cascade, leading to reduced T-cell activation, proliferation, and cytokine release.
Q2: My cells are showing higher toxicity than expected. What could be the cause?
Unexpected cytotoxicity can arise from several factors. Firstly, ensure that the inhibitor concentration is appropriate for your cell type; some cell lines may be more sensitive to off-target effects. Secondly, consider the possibility of off-target kinase inhibition. This compound, while selective, may inhibit other kinases at higher concentrations, potentially affecting pathways crucial for cell survival. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q3: I am not observing the expected decrease in the phosphorylation of ITK's primary target, PLCγ1, even at high concentrations of the inhibitor. What should I do?
Several factors could contribute to this issue. First, verify the activity of your this compound stock. Improper storage or handling can lead to degradation. Second, ensure that your T-cell stimulation protocol is robust. Insufficient activation of the TCR signaling pathway will result in low baseline levels of PLCγ1 phosphorylation, making it difficult to observe a decrease. Finally, consider the kinetics of inhibition. The effect of the inhibitor may be time-dependent, so an incubation time course experiment is advisable.
Q4: I am seeing unexpected changes in signaling pathways that are not directly downstream of ITK (e.g., AKT or ERK pathways). Why is this happening?
This is a classic indication of off-target effects. While ITK is the primary target, this compound may have inhibitory activity against other kinases, particularly within the Tec family or other structurally related kinases. This can lead to the modulation of unintended signaling pathways. To confirm this, we recommend performing a kinase selectivity profile and western blot analysis for key phosphorylated proteins in related pathways.
Troubleshooting Guide
Problem 1: Inconsistent or No Inhibition of T-Cell Activation
Possible Causes:
-
Inactive Inhibitor: The compound may have degraded due to improper storage.
-
Suboptimal Inhibitor Concentration: The concentration used may be too low to effectively inhibit ITK in your specific cell type.
-
Ineffective T-Cell Stimulation: The cells may not be sufficiently activated to produce a measurable signal.
-
Incorrect Timing of Measurement: The endpoint for assessing activation may be at a time point where the inhibitory effect is not optimal.
Suggested Solutions:
-
Verify Inhibitor Activity: Use a fresh stock of this compound and perform a dose-response experiment.
-
Optimize Inhibitor Concentration: Titrate the inhibitor across a range of concentrations to find the optimal working concentration for your cell line.
-
Confirm T-Cell Activation: Use a positive control for T-cell activation and measure the expression of activation markers like CD69 and CD25 by flow cytometry.
-
Perform a Time-Course Experiment: Assess T-cell activation at multiple time points after inhibitor treatment and stimulation.
Problem 2: Unexpected Cell Death or Reduced Viability
Possible Causes:
-
Off-Target Kinase Inhibition: The inhibitor may be affecting kinases essential for cell survival.
-
High Inhibitor Concentration: The concentration used may be in a toxic range for your cells.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
Suggested Solutions:
-
Perform a Kinase Selectivity Profile: This will identify potential off-target kinases that could be responsible for the toxicity.
-
Lower Inhibitor Concentration: Perform a dose-response curve to identify a non-toxic working concentration.
-
Control for Solvent Effects: Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level (typically <0.1%).
Problem 3: Altered Phosphorylation of Non-Target Proteins
Possible Causes:
-
Direct Off-Target Inhibition: The inhibitor may be directly binding to and inhibiting other kinases.
-
Indirect Pathway Crosstalk: Inhibition of ITK may lead to feedback loops or crosstalk that affect other signaling pathways.
Suggested Solutions:
-
Kinase Profiling: A broad kinase panel will reveal other kinases that are directly inhibited by this compound.
-
Western Blot Analysis: Probe for the phosphorylation status of key signaling molecules in related pathways, such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204), to map the affected pathways.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a representative off-target profile for this compound against a panel of selected kinases. This data is illustrative and should be confirmed experimentally.
| Kinase | IC50 (nM) | Fold Selectivity vs. ITK |
| ITK | 2 | 1 |
| BTK | 150 | 75 |
| TEC | 250 | 125 |
| LCK | 800 | 400 |
| SRC | >1000 | >500 |
| EGFR | >5000 | >2500 |
| AKT1 | >10000 | >5000 |
| ERK1 | >10000 | >5000 |
Experimental Protocols
Western Blot Analysis of PLCγ1, Akt, and ERK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of its direct target (PLCγ1) and potential off-targets (Akt, ERK).
Methodology:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-treat cells with this compound at various concentrations (e.g., 0, 2, 20, 200, 2000 nM) for 1 hour.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 10 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-PLCγ1 (Tyr783), phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), and total PLCγ1, Akt, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Flow Cytometry for T-Cell Activation Markers
Objective: To assess the effect of this compound on T-cell activation by measuring the surface expression of CD69 and CD25.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary human T-cells or Jurkat cells.
-
Pre-treat cells with this compound at various concentrations for 1 hour.
-
Stimulate cells with anti-CD3/CD28 antibodies for 24 hours.
-
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against CD69 and CD25 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the percentage of CD69+ and CD25+ cells in the appropriate lymphocyte gate.
-
In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound against a panel of kinases.
Methodology:
-
Assay Setup:
-
Use a commercial kinase profiling service or an in-house assay platform.
-
Prepare a dilution series of this compound.
-
-
Kinase Reaction:
-
In a multi-well plate, combine each kinase with its specific substrate, ATP (at a concentration close to the Km for each kinase), and the diluted inhibitor.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP incorporation) or fluorescence/luminescence-based assays that detect ADP production.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each inhibitor concentration.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Visualizations
Caption: ITK Signaling Pathway and the Point of Inhibition by this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Potential on-target and off-target effects of this compound.
Preventing precipitation of ITK inhibitor 2 in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of ITK inhibitor 2 in cell culture media.
Troubleshooting Guide
Issue: Precipitation observed after adding this compound stock solution to cell culture media.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, is highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions such as cell culture media.[1] When the DMSO stock is diluted into the media, the final DMSO concentration may be too low to keep the inhibitor in solution, causing it to precipitate.
-
Solution 1: Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some can tolerate up to 1%.[1] However, primary cells are often more sensitive.[1] It is recommended to keep the final DMSO concentration as high as is tolerable for your specific cell type to aid in the inhibitor's solubility. A dose-response curve to determine the maximum tolerable DMSO concentration for your cells is advised.
-
Solution 2: Serial Dilution in DMSO: Instead of directly diluting your highly concentrated stock into the media, perform serial dilutions in DMSO first to get closer to your final working concentration before the final dilution into the aqueous media.
-
Solution 3: Increase Media Volume: If possible, increase the volume of cell culture media to lower the final concentration of this compound, which may keep it below its solubility limit in the aqueous environment.
-
-
Media Components and Conditions: Components of the cell culture media, such as salts and proteins, can interact with the inhibitor and cause precipitation. Changes in pH, temperature, and evaporation can also affect solubility.
-
Solution 1: Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor. Some compounds are more soluble at this temperature. To further aid dissolution, you can heat the stock tube to 37°C and use an ultrasonic bath for a short period.[2][3]
-
Solution 2: Check for Media Incompatibilities: While specific incompatibilities for this compound are not widely reported, it is good practice to prepare a small test sample of the final media with the inhibitor to check for precipitation before treating your cells.
-
Solution 3: Control for Evaporation: Ensure proper humidification in your incubator to prevent evaporation from your culture plates, which can increase the concentration of all components and lead to precipitation.[4]
-
-
Improper Stock Solution Preparation and Storage: The stability and solubility of the inhibitor can be compromised by improper handling.
-
Solution 1: Use Fresh, High-Quality DMSO: Use newly opened, anhydrous DMSO to prepare your stock solutions, as hygroscopic DMSO can significantly impact the solubility of the product.[5]
-
Solution 2: Proper Storage: Store the DMSO stock solution in small aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to avoid repeated freeze-thaw cycles.[2][5]
-
Frequently Asked Questions (FAQs)
1. What is this compound and what are its properties?
This compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) with an IC50 of 2 nM.[2][5] It is identified as compound 4 from patent WO2011065402A1.[2][5]
| Property | Value | Source |
| IC50 | 2 nM | [2][5] |
| Molecular Weight | 435.56 g/mol | [2][5] |
| Solubility in DMSO | 110-125 mg/mL (with sonication) | [6] |
2. What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][5][6] It is highly soluble in DMSO, reaching concentrations of 110-125 mg/mL.[6] Using a new bottle of anhydrous DMSO is recommended as the presence of water can affect solubility.[5] Gentle warming to 37°C and sonication can aid in dissolution.[2][3]
3. What is the maximum final concentration of DMSO that can be used in my cell culture?
The tolerance to DMSO varies between cell types. Here is a general guide for immune cell lines:
| Cell Type | Tolerated DMSO Concentration | Notes | Source |
| Most Cell Lines | 0.5% | Generally considered safe. | [1] |
| Some Robust Cell Lines | Up to 1% | May see some effects on cell growth or function. | [1] |
| Primary Cells | ≤ 0.1% | More sensitive to DMSO toxicity. | [1] |
| PBMCs | < 1% | Reduced proliferation at 1-2%. | [7] |
| Jurkat, U937, THP-1 | < 2% | Cytotoxicity observed at ≥2%. |
It is crucial to perform a dose-response experiment to determine the optimal DMSO concentration for your specific cell line and experimental conditions. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
4. The aqueous solubility of this compound is not published. How can I determine the maximum soluble concentration in my media?
You can determine the empirical solubility of this compound in your specific cell culture medium using a serial dilution and observation method.
Experimental Protocols
Protocol for Determining Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium at 37°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes
-
37°C incubator or water bath
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Serial Dilutions in Media: a. Aliquot your cell culture medium into a series of sterile microcentrifuge tubes. b. Add the this compound stock solution to the first tube to achieve a desired high concentration (e.g., 100 µM). Vortex gently to mix. c. Perform serial dilutions (e.g., 1:2) into the subsequent tubes of media.
-
Incubate: Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).
-
Observe for Precipitation: a. After incubation, visually inspect each tube for any cloudiness or precipitate. b. Pipette a small volume from each tube onto a microscope slide and observe under a microscope for any crystalline structures.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under these conditions. It is advisable to use a working concentration that is below this limit to ensure the inhibitor remains in solution throughout your experiment.
Visualizations
ITK Signaling Pathway
Caption: Simplified ITK signaling pathway in T-cell activation.
Experimental Workflow for Determining Solubility
Caption: Workflow to determine the solubility of this compound.
References
ITK inhibitor 2 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of ITK Inhibitor 2. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and optimal performance of the inhibitor in your experiments.
Storage and Handling Data
Proper storage and handling are critical for maintaining the stability and activity of this compound. The following tables summarize the recommended storage conditions.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1][3] to 1 year[2] |
| -20°C | 1 month[1][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (286.99 mM)[1][3] | Ultrasonic assistance may be needed.[1][3] |
| 110 mg/mL (252.55 mM)[2] | Sonication is recommended.[2] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Preparation : Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.
-
Solvent Addition : Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of powder (Molecular Weight: 435.56), add 229.6 µL of DMSO.
-
Dissolution : To aid dissolution, you can gently vortex the vial. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath or warm the tube to 37°C for a short period.[3][4]
-
Verification : Ensure the solution is clear and free of particulates before use.
Protocol 2: Aliquoting and Storage of Stock Solutions
-
Aliquoting : Once the stock solution is prepared, it is highly recommended to aliquot it into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes. This practice minimizes the number of freeze-thaw cycles and reduces the risk of contamination.[3][5]
-
Storage : Store the aliquots at -80°C for long-term stability (up to 6-12 months) or at -20°C for shorter-term storage (up to 1 month).[1][2][3]
-
Labeling : Clearly label each aliquot with the inhibitor name, concentration, date of preparation, and solvent used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO at concentrations up to 125 mg/mL.[1][3]
Q2: How should I store the inhibitor once it is in solution?
A2: For long-term storage, it is best to store the stock solution in aliquots at -80°C, which should maintain stability for at least 6 months.[1][3] For short-term storage, -20°C is acceptable for up to one month.[1][3] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[3][5]
Q3: Can I store the reconstituted inhibitor at 4°C?
A3: It is not recommended to store the inhibitor in solution at 4°C for extended periods, as this may lead to a loss of efficacy.[2] If a solution is clear, it may be stored at 4°C for very short-term use, ideally prepared fresh weekly.[2]
Q4: The inhibitor came as a solid. How do I ensure I get all of the product out of the vial?
A4: The product may adhere to the cap or walls of the vial during shipping. Gently tap the vial on a hard surface to collect all the powder at the bottom before opening.[5]
Troubleshooting Guide
Issue 1: The inhibitor has precipitated out of my stock solution after freezing.
-
Question: I noticed precipitation in my stock solution after thawing it. What should I do?
-
Answer: This can sometimes happen, especially with highly concentrated stock solutions. Gently warm the vial to 37°C and vortex or sonicate it to redissolve the precipitate.[3][4] Before use, ensure that the solution is completely clear. To prevent this in the future, consider preparing a slightly less concentrated stock solution or ensuring that the inhibitor is fully dissolved before the initial freezing.
Issue 2: My compound is difficult to dissolve in DMSO.
-
Question: I'm having trouble getting the this compound to dissolve completely in DMSO, even at the recommended concentrations. What can I do?
-
Answer: First, ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can affect solubility.[5] You can try gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[3][4] Vortexing the solution for a longer period may also help.
Issue 3: I am observing a reduced or no effect of the inhibitor in my assay.
-
Question: My experiments are showing a weaker than expected or no inhibitory effect. Could this be a problem with the compound's stability?
-
Answer: This could be due to several factors. Improper storage, such as repeated freeze-thaw cycles or storing at an incorrect temperature, can lead to degradation of the inhibitor.[3][5] Ensure you are following the recommended storage guidelines. Also, verify the final concentration of the inhibitor in your assay and ensure that the DMSO concentration is compatible with your experimental system.
Visual Guides
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting decision tree for solubility issues.
Caption: Simplified ITK signaling pathway and the action of this compound.
References
Technical Support Center: Interpreting Unexpected Results with ITK Inhibitor 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with ITK Inhibitor 2.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of T-Cell Function In Vitro
Question: I am not observing the expected inhibition of T-cell proliferation or cytokine production after treating cells with this compound. What could be the cause?
Possible Causes and Solutions:
-
Inhibitor Degradation: this compound, like many small molecules, can be sensitive to storage conditions. Ensure the inhibitor has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh stock solutions regularly.
-
Suboptimal Inhibitor Concentration: The reported IC50 of this compound is 2 nM in biochemical assays.[1][2] However, the effective concentration in cellular assays can be higher due to factors like cell permeability and protein binding in the media. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
-
Cell Health and Density: Ensure that the T-cells are healthy and in the logarithmic growth phase before treatment. High cell densities can sometimes reduce the effective concentration of the inhibitor.
-
Assay-Specific Issues:
-
ATP Competition: ITK inhibitors are often ATP-competitive.[3][4][5] If your assay uses high concentrations of ATP, it may be necessary to use a higher concentration of the inhibitor to achieve effective inhibition.
-
Readout Sensitivity: Ensure your assay readout (e.g., colorimetric, fluorescent, luminescent) is sensitive enough to detect changes in T-cell function.
-
Issue 2: Unexpected In Vivo Results: Lack of Efficacy or Worsening of Inflammatory Phenotype
Question: I am using this compound in a mouse model of allergic asthma, but instead of reducing inflammation, the phenotype seems to be exacerbated. Why is this happening?
Unexpected Finding: Studies using a selective ITK inhibitor in an ovalbumin-induced mouse model of asthma have shown a failure to reduce airway hyperresponsiveness and inflammation. Paradoxically, the treatment resulted in T-cell hyperplasia and an increase in TH2-type cytokine production.[6][7]
Possible Explanations and Experimental Steps:
-
Redundancy with other Kinases: In some T-cell subsets, particularly Th1 cells, the kinase Rlk can compensate for the loss of ITK function.[8] This redundancy might lead to unexpected in vivo outcomes. Consider using an inhibitor that targets both ITK and Rlk, such as PRN694, for comparison.[8]
-
Scaffolding Function of ITK: ITK is known to have functions beyond its kinase activity. A small molecule inhibitor targeting the kinase domain may not recapitulate the full phenotype of an ITK knockout.
-
Impact on Different T-Cell Subsets: ITK signaling is crucial for the function of Th2 and Th17 cells.[8] However, its inhibition can lead to a skewing towards a Th1 phenotype.[6][9][10][11] This shift in the T-cell population could be responsible for the unexpected inflammatory response. It is recommended to perform immunophenotyping of the T-cell populations in your model to assess the Th1/Th2/Th17/Treg balance.
-
Paradoxical Signaling Activation: While not directly reported for ITK inhibitors, some kinase inhibitors can paradoxically activate signaling pathways by promoting dimerization and transactivation of other kinases.[12][13][14][15]
Issue 3: Off-Target Effects Observed
Question: I am observing inhibition of signaling pathways that are not directly downstream of ITK, such as the MEK/ERK or AKT pathways. Is this expected with this compound?
Possible Explanations and Troubleshooting:
-
Inhibitor Selectivity: While some ITK inhibitors are highly selective, others can have off-target effects. For example, ibrutinib is a known dual inhibitor of BTK and ITK, and at higher concentrations, some ITK inhibitors have been shown to inhibit other kinases like MEK1/2 and AKT.[16][17]
-
Cross-Talk Between Signaling Pathways: Inhibition of a key signaling node like ITK can lead to compensatory activation or inhibition of other pathways.
-
Experimental Controls:
-
Include a structurally related but inactive control compound if available.
-
Use multiple, structurally distinct ITK inhibitors to confirm that the observed phenotype is due to ITK inhibition.
-
Perform a kinome-wide selectivity screen to identify potential off-targets of your specific inhibitor.
-
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and other commonly used ITK inhibitors.
Table 1: IC50 Values of Selected ITK Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | ITK | 2 | Biochemical assay.[1][2][18][19] |
| BMS-509744 | ITK | 19 | ATP-competitive inhibitor.[3][4][5][16][19] |
| PRN694 | ITK | 0.3 | Covalent inhibitor, also inhibits Rlk (IC50 = 1.4 nM).[19][20] |
| Ibrutinib | BTK | 0.5 | Irreversible inhibitor of both BTK and ITK.[17] |
| Soquelitinib (CPI-818) | ITK | 136 | Cellular IC50 for IL-2 secretion.[21] |
Table 2: Selectivity Profile of BMS-509744
| Kinase | IC50 (µM) |
| ITK | 0.019 |
| Fyn | 1.1 |
| IR | 1.1 |
| Lck | 2.4 |
| Btk | 4.1 |
| 14 other kinases | ≥11 |
Data from Sigma-Aldrich product page for BMS-509744.
Experimental Protocols
1. T-Cell Proliferation Assay (CFSE-based)
-
Objective: To measure the effect of this compound on T-cell proliferation.
-
Methodology:
-
Isolate primary T-cells from peripheral blood or spleen.
-
Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Pre-treat the cells with a dose range of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies or a suitable mitogen.
-
Incubate for 3-5 days.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
2. Cytokine Secretion Assay (ELISA or CBA)
-
Objective: To quantify the effect of this compound on the production of cytokines such as IL-2, IL-4, IL-5, and IFN-γ.
-
Methodology:
-
Plate primary T-cells or a T-cell line (e.g., Jurkat) in a 24-well plate.
-
Pre-treat with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.
-
3. Western Blot for PLCγ1 Phosphorylation
-
Objective: To assess the direct inhibition of the ITK signaling pathway.
-
Methodology:
-
Culture Jurkat T-cells or primary T-cells.
-
Pre-treat with this compound or vehicle control for 1-2 hours.
-
Stimulate with anti-CD3/CD28 antibodies for 5-10 minutes.
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated PLCγ1 (p-PLCγ1) and total PLCγ1.
-
Use a loading control such as GAPDH or β-actin to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: ITK Signaling Pathway and the Point of Inhibition by this compound.
Caption: A Logical Workflow for Troubleshooting Unexpected Results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2] It functions by binding to the kinase domain of ITK, likely in an ATP-competitive manner, thereby preventing the phosphorylation of its downstream targets, most notably PLCγ1.[3][4][5] This blocks the signaling cascade downstream of the T-cell receptor (TCR), leading to reduced T-cell activation, proliferation, and cytokine production.[8]
Q2: In which cell types is ITK primarily expressed?
A2: ITK is predominantly expressed in T-cells, including both CD4+ and CD8+ subsets. It is also found in Natural Killer (NK) cells, NKT cells, and mast cells.[8]
Q3: What are the known off-targets for ITK inhibitors?
A3: The selectivity of ITK inhibitors varies. Some, like BMS-509744, are highly selective for ITK over other Tec family kinases such as BTK, Lck, and Fyn. Others, like ibrutinib, are designed as dual inhibitors of ITK and BTK.[17] At higher concentrations, some ITK inhibitors may show activity against other kinases, so it is crucial to use the lowest effective concentration to minimize off-target effects.
Q4: Can ITK inhibition affect different T-helper cell subsets differently?
A4: Yes. ITK signaling is considered critical for the function of Th2 and Th17 cells.[8] Inhibition of ITK can therefore lead to a reduction in the secretion of cytokines associated with these subsets (e.g., IL-4, IL-5, IL-13, IL-17). Conversely, ITK inhibition can spare or even enhance Th1 responses, leading to a "Th1 skewing" of the immune response.[6][9][10][11] This differential effect is important to consider when interpreting experimental outcomes.
Q5: Are there any known resistance mechanisms to ITK inhibitors?
A5: While resistance mechanisms to ITK inhibitors are not as well-documented as for some other kinase inhibitors used in oncology, potential mechanisms could include mutations in the ITK kinase domain that prevent inhibitor binding, or upregulation of compensatory signaling pathways.
References
- 1. cenmed.com [cenmed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Corvus Pharmaceuticals Confirms Planned Initiation of Soquelitinib (CPI-818) Phase 3 Registrational Clinical Trial in Peripheral T Cell Lymphoma Following Meeting with FDA (2023-09-06) | Seeking Alpha [seekingalpha.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Our Pipeline | Corvus Pharmaceuticals [corvuspharma.com]
- 10. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 16. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 21. Soquelitinib | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
Technical Support Center: Minimizing Variability in ITK Inhibitor 2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving ITK Inhibitor 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), with a reported IC50 of 2 nM.[1] ITK is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[2][3] Upon TCR activation, ITK is recruited to the cell membrane and activated, leading to the phosphorylation and activation of Phospholipase C gamma 1 (PLCγ1).[2][4] Activated PLCγ1 then triggers downstream signaling cascades, including calcium mobilization and the activation of transcription factors like NFAT, which are essential for T-cell activation, proliferation, and cytokine production.[2][5] this compound acts as a competitive inhibitor, likely at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates and blocking downstream signaling events.[5][6]
Q2: What are the expected downstream effects of this compound treatment in T-cells?
Treatment of T-cells with this compound is expected to lead to:
-
Reduced PLCγ1 phosphorylation: As a direct substrate of ITK, the phosphorylation of PLCγ1 at tyrosine 783 will be inhibited.[2]
-
Decreased intracellular calcium influx: Inhibition of the ITK-PLCγ1 axis will impair the release of intracellular calcium stores.[7]
-
Reduced cytokine production: A key outcome of ITK inhibition is the decreased secretion of various cytokines, particularly Th2 cytokines like IL-4 and IL-5, as well as IL-2.[2][3]
-
Inhibition of T-cell proliferation: By blocking essential activation signals, ITK inhibitors can reduce T-cell proliferation.[5]
Q3: How should I prepare and store this compound?
For optimal results and to minimize variability, proper handling of this compound is crucial.
-
Storage: The solid powder form should be stored at -20°C for up to 3 years.[8]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. For in-vitro experiments, DMSO is commonly used.[8] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When preparing aqueous solutions for cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are potential off-target effects of ITK inhibitors and how can I control for them?
While this compound is reported to be selective, off-target effects are a possibility with any kinase inhibitor due to the conserved nature of the ATP-binding site across the kinome.[9][10]
-
Common Off-Targets: Other Tec family kinases, such as BTK and RLK, are potential off-targets.[5]
-
Interpreting Results: Be cautious when interpreting data, as inhibition of other kinases can lead to confounding results.[3] For instance, dual inhibition of ITK and BTK might produce effects that would not be seen with a highly specific ITK inhibitor.[3]
-
Controls: To assess off-target effects, consider including:
-
A structurally unrelated ITK inhibitor.
-
Cells with genetic knockdown or knockout of ITK.
-
Testing the inhibitor against a panel of other kinases in biochemical assays.[11]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent inhibitor concentration due to improper storage or handling. | Prepare fresh dilutions from a validated stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent cell density or viability. | Ensure consistent cell seeding density and that cell viability is >95% at the start of the experiment. | |
| Variations in incubation time. | Strictly adhere to the optimized incubation time for the inhibitor and stimulation. | |
| Different ATP concentrations in in-vitro kinase assays. | For biochemical assays, use an ATP concentration that is close to the Km value for ITK to ensure comparable IC50 values.[12] | |
| No or weak inhibition observed | Inactive inhibitor. | Verify the integrity of the inhibitor. If possible, test its activity in a well-established, simple assay. |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration range. The IC50 for this compound is reported to be 2 nM, but the effective concentration in a cellular assay may be higher.[1] | |
| Incorrect experimental conditions (e.g., temperature, pH). | Ensure all experimental parameters are optimized and consistently maintained. | |
| Cell type is not responsive to ITK inhibition. | Confirm that the cell line or primary cells used express ITK and rely on the ITK signaling pathway for the measured endpoint. | |
| Inconsistent downstream signaling results (e.g., p-PLCγ1 levels) | Phosphatase activity during sample preparation. | Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins.[13] |
| Suboptimal antibody for Western blotting. | Validate the specificity of your phospho-specific antibody. Use a positive control (e.g., cells stimulated without inhibitor) and a negative control (e.g., unstimulated cells). | |
| Timing of cell stimulation and lysis. | Optimize the time course of stimulation to capture the peak of the phosphorylation event you are measuring. | |
| High background in cytokine secretion assays (ELISA) | Non-specific antibody binding. | Ensure proper blocking of the ELISA plate. Titrate capture and detection antibodies to determine optimal concentrations.[14] |
| Contamination of reagents or samples. | Use sterile techniques and fresh reagents. | |
| Unexpected or paradoxical results | Off-target effects of the inhibitor. | Refer to the FAQ on off-target effects. Consider using a second, structurally different ITK inhibitor to confirm findings. |
| Cellular compensation mechanisms. | Cells may adapt to long-term inhibitor treatment. Consider shorter incubation times or different experimental readouts. | |
| Issues with inhibitor solubility in media. | Ensure the final concentration of the solvent (e.g., DMSO) is not causing precipitation of the inhibitor. Visually inspect the media after adding the inhibitor. |
Quantitative Data Summary
Table 1: Potency of Various ITK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | ITK | 2 | Enzymatic | [1] |
| BMS-509744 | ITK | 19 | Enzymatic | [5] |
| BMS-488516 | ITK | 96 | Enzymatic | [5] |
| PRN694 | ITK, RLK | N/A | Covalent Inhibitor | [15] |
| Ibrutinib | BTK, ITK | N/A | Covalent Inhibitor | [5] |
| Soquelitinib (CPI-818) | ITK | 136 | Cellular (IL-2 secretion) |
Experimental Protocols
Protocol 1: Inhibition of PLCγ1 Phosphorylation in Jurkat T-cells
This protocol describes a method to assess the effect of this compound on the phosphorylation of its direct downstream target, PLCγ1, in Jurkat T-cells using Western blotting.
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
T-cell Stimulation:
-
Stimulate the T-cells by adding anti-CD3 antibody (e.g., 1-2 µg/mL) for 5-10 minutes at 37°C. This time point should be optimized for maximal PLCγ1 phosphorylation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[13]
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PLCγ1 (pY783) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total PLCγ1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Protocol 2: Measurement of Cytokine Secretion by ELISA
This protocol outlines the measurement of IL-2 secretion from primary human T-cells following treatment with this compound.
-
Isolation and Culture of Primary T-cells:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell isolation kit.
-
Culture the cells in complete RPMI-1640 medium.
-
-
Inhibitor Treatment and Stimulation:
-
Plate the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with this compound at various concentrations or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies (e.g., plate-bound or beads) for 24-48 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
-
-
ELISA Procedure:
-
Coat a high-binding 96-well ELISA plate with a capture antibody specific for human IL-2 overnight at 4°C.[14]
-
Wash the plate and block with a suitable blocking buffer for at least 1 hour.[14]
-
Add your collected supernatants and a standard curve of recombinant human IL-2 to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-2. Incubate for 1 hour.[14]
-
Wash and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash and add a TMB substrate solution. Allow the color to develop.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate the concentration of IL-2 in your samples based on the standard curve.
-
Visualizations
Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) activation and the point of intervention by this compound.
Caption: General experimental workflow for assessing the efficacy of this compound in cell-based assays.
References
- 1. Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elkbiotech.com [elkbiotech.com]
- 6. bu.edu [bu.edu]
- 7. T Cell Receptor–initiated Calcium Release Is Uncoupled from Capacitative Calcium Entry in Itk-deficient T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a New Inhibitor That Stabilizes Interleukin-2-Inducible T-Cell Kinase in Its Inactive Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of ITK inhibitor 2 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and handling of ITK inhibitor 2 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations up to 125 mg/mL (286.99 mM) or 110 mg/mL (252.55 mM).[1][2] For complete dissolution, sonication is recommended.[2] It is advisable to use a fresh, anhydrous grade of DMSO, as the presence of moisture can affect the solubility and stability of the compound.[1][3]
Q2: What are the recommended storage conditions and long-term stability for this compound powder?
A2: The solid form of this compound is stable for extended periods when stored correctly. For optimal long-term stability, the powder should be stored at -20°C, where it can be kept for up to 3 years.[1][2] It can also be stored at 4°C for up to 2 years.[1]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: Once dissolved in DMSO, the stability of this compound is dependent on the storage temperature. For long-term storage, it is recommended to store the stock solution in aliquots at -80°C, where it is stable for up to 1 year or 6 months.[1][2] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1][4][5] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[4][5]
Q4: Can I store my this compound stock solution at 4°C?
A4: While one source suggests that a clear solution can be stored at 4°C for up to a week, this is generally not recommended for long-term storage as it may lead to a loss of efficacy.[2] For optimal stability, freezing at -20°C or -80°C is advised.
Summary of Storage Conditions
| Form | Storage Temperature | Duration of Stability | Citations |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | [1][2][4][5] |
| -20°C | 1 month | [1][4][5] |
Troubleshooting Guide
Q1: My this compound appears to have lost its activity in my experiments.
A1: A perceived loss of activity can be due to several factors:
-
Improper Storage: Verify that the stock solution has been stored at the correct temperature (-80°C for long-term, -20°C for short-term) and that the recommended storage duration has not been exceeded.[1][2]
-
Repeated Freeze-Thaw Cycles: Ensure that the stock solution was aliquoted to avoid multiple freeze-thaw cycles, which can lead to degradation.[4][5]
-
Degradation in Working Solution: Some inhibitors can be unstable in aqueous solutions. Prepare fresh dilutions in your experimental buffer from a frozen DMSO stock for each experiment.[3]
-
Experimental Variables: Confirm that other experimental parameters, such as cell passage number and reagent quality, are consistent.
Q2: I observed precipitation in my this compound stock solution upon thawing or in my aqueous working solution.
A2: Precipitation can occur due to the following reasons:
-
Exceeded Solubility: The concentration of the inhibitor in the aqueous medium may be too high. The final concentration of DMSO in your aqueous solution should be kept low (typically ≤0.1%) to maintain solubility.[3]
-
Improper Dilution: When preparing working solutions, it is best to perform serial dilutions in DMSO first before adding the final diluted inhibitor to your aqueous buffer. Abruptly diluting a concentrated DMSO stock in an aqueous buffer can cause the compound to precipitate.[3]
-
Low Temperature of Aqueous Medium: Adding the cold DMSO stock directly to a cold aqueous medium can sometimes induce precipitation. Allow the stock aliquot to reach room temperature before dilution.
Experimental Protocols
Protocol for Preparing and Storing this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate: Before opening, allow the vial of this compound powder to warm to room temperature for at least 60 minutes to prevent condensation of moisture.
-
Weighing: In a suitable environment, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly to aid dissolution. If the compound does not dissolve completely, sonicate the vial until the solution is clear.[2] Gentle warming to 37°C can also aid in solubilization.[5]
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, tightly sealed aliquots in sterile polypropylene tubes. The volume of the aliquots should be based on your typical experimental needs to avoid waste and repeated freeze-thaw cycles.
-
Storage:
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature before opening and diluting into your experimental medium.
Visualizations
Caption: ITK Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for this compound.
References
Validation & Comparative
A Comparative Guide: ITK Inhibitor 2 vs. Ibrutinib on T-cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor, referred to here as ITK Inhibitor 2, and the dual Bruton's Tyrosine Kinase (BTK) and ITK inhibitor, ibrutinib, on T-cell function. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways to aid in research and development decisions. For a broader comparison, data on other selective ITK inhibitors, such as soquelitinib (CPI-818), are also included to provide a more comprehensive understanding of selective ITK inhibition.
Executive Summary
Ibrutinib, a first-in-class BTK inhibitor, has demonstrated significant clinical efficacy in B-cell malignancies. Its therapeutic effects are not solely attributed to its action on B-cells but also to its immunomodulatory effects on T-cells, largely through the inhibition of ITK.[1][2] ITK is a crucial kinase in T-cell receptor (TCR) signaling, playing a key role in T-cell activation, differentiation, and cytokine production.[1][3] Selective ITK inhibitors, such as "this compound" and soquelitinib, offer the potential to dissect the specific roles of ITK in T-cell function and may provide a more targeted immunomodulatory approach with a different safety profile compared to the broader kinase inhibition of ibrutinib.
This guide will compare the effects of selective ITK inhibition with the dual BTK/ITK inhibition of ibrutinib on various aspects of T-cell biology, including proliferation, cytokine secretion, and T-helper cell differentiation.
Data Presentation
Table 1: Comparative Inhibitory Activity
| Inhibitor | Target(s) | IC50 (ITK) | IC50 (BTK) | Reference |
| This compound | ITK | 2 nM | >1000 nM (inferred) | [Source for this compound not found] |
| Ibrutinib | BTK, ITK | ~5 nM | ~0.5 nM | [4] |
| Soquelitinib (CPI-818) | ITK | 2.3 nM | 850 nM | [Soquelitinib preclinical data not found] |
Table 2: Effects on T-cell Proliferation
| Inhibitor | Cell Type | Assay | Effect | Concentration | Reference |
| Ibrutinib | Human CD4+ T-cells | CFSE | Inhibition | 1 µM | [5] |
| Ibrutinib | CLL Patient T-cells | Proliferation Assay | Normalization of hyper-proliferation | In vivo treatment | [5] |
| Selective ITK Inhibitors | Human T-cells | Proliferation Assay | Inhibition | Not specified | [1] |
Table 3: Effects on Cytokine Secretion
| Inhibitor | Cell Type | Cytokine | Effect | Concentration | Reference |
| Ibrutinib | CLL Patient PBMCs | IL-2, IFN-γ, TNF-α | Decreased secretion | 1 µM (in vitro) | [5] |
| Ibrutinib | CLL Patients | Th1/Th2 balance | Skews towards Th1 | In vivo treatment | [2][6][7] |
| Soquelitinib | Murine T-cells | IL-4, IL-5, IL-13 (Th2) | Suppression | Not specified | [Soquelitinib preclinical data not found] |
| Soquelitinib | Murine T-cells | IFN-γ (Th1) | Relative sparing | Not specified | [Soquelitinib preclinical data not found] |
| PRN694 (ITK/RLK inhibitor) | Human PBMCs | IL-2 | Inhibition | ~10-100 nM | [8] |
Table 4: Effects on T-cell Subsets and Phenotype
| Inhibitor | Cell Type | Parameter | Effect | Reference |
| Ibrutinib | CLL Patient T-cells | PD-1 expression | Decreased | [9] |
| Ibrutinib | CLL Patient T-cells | Treg/CD4+ T-cell ratio | Reduced | [10] |
| Ibrutinib | CLL Patient T-cells | T-cell repertoire diversity | Increased | [11] |
| Soquelitinib | TCL Patient T-cells | CD4+ Th1 cells | Increased in responding patients | |
| Soquelitinib | TCL Patient T-cells | T-cell exhaustion markers | Reduced |
Experimental Protocols
T-cell Proliferation Assay (CFSE-based)
This protocol is used to assess the impact of inhibitors on T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
CFSE (stock solution in DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
This compound, Ibrutinib (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with culture medium by centrifugation (300 x g for 5 minutes).
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in culture medium at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well plate.
-
Add the ITK inhibitor or ibrutinib at the desired concentrations. Include a DMSO vehicle control.
-
Add T-cell activation stimuli.
-
Culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and transfer to FACS tubes.
-
Wash with PBS.
-
Resuspend in FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of divided cells and the number of cell divisions.[1][9][12][13][14]
-
Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the measurement of cytokine production within individual T-cells.
Materials:
-
PBMCs or isolated T-cells
-
RPMI 1640 medium with 10% FBS
-
T-cell stimulation cocktail (e.g., PMA, Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
This compound, Ibrutinib
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-2, TNF-α)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Culture cells (1-2 x 10^6 cells/mL) with the inhibitor or vehicle control for a predetermined time.
-
Add the stimulation cocktail for 4-6 hours.
-
For the final 4 hours of stimulation, add a protein transport inhibitor.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Incubate with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
Western Blot for T-cell Signaling Pathway Analysis
This protocol is used to detect the phosphorylation status of key proteins in the TCR signaling cascade, such as PLCγ1 and ERK.
Materials:
-
Isolated T-cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
This compound, Ibrutinib
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PLCγ1, anti-total-PLCγ1, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Pre-treat T-cells with the inhibitor or vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane for total protein levels as a loading control.[3][18][19][20][21]
-
Mandatory Visualization
TCR/ITK Signaling Pathway
Caption: Simplified TCR signaling pathway highlighting the central role of ITK.
Experimental Workflow for T-cell Function Analysis
Caption: Workflow for assessing inhibitor effects on T-cell function.
Logical Relationship of Inhibitor Selectivity and T-cell Effects
Caption: Contrasting the kinase targets and downstream effects of Ibrutinib and a selective ITK inhibitor.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 6. TH2/TH1 Shift Under Ibrutinib Treatment in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu [bu.edu]
- 10. Ibrutinib treatment improves T cell number and function in CLL patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibrutinib therapy increases T cell repertoire diversity in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. mucosalimmunology.ch [mucosalimmunology.ch]
- 14. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lerner.ccf.org [lerner.ccf.org]
- 16. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
Validating ITK Inhibitor 2 Activity: A Comparative Guide Using ITK Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of ITK Inhibitor 2 with the established phenotype of Interleukin-2-inducible T-cell kinase (ITK) knockout mice. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways, this document serves as a valuable resource for validating the on-target effects of this compound and similar compounds.
Introduction to ITK and Its Inhibition
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, leading to T-cell activation, proliferation, and differentiation.[2] ITK signaling is particularly important for the development of T helper 2 (Th2) and Th17 cells, which are key drivers of allergic and autoimmune diseases, respectively.[3][4][5]
ITK knockout mice (Itk-/-) have provided a critical genetic model to understand the function of this kinase. These mice exhibit profound defects in T-cell development and function, including impaired T-cell activation, reduced proliferation, and a skewed cytokine profile away from Th2 and Th17 responses.[2][3] Consequently, ITK has emerged as a promising therapeutic target for a range of inflammatory and autoimmune disorders.
This compound is a potent small molecule inhibitor of ITK with a reported IC50 of 2 nM. Validating that the effects of this inhibitor phenocopy the genetic knockout of ITK is a critical step in its preclinical development. This guide provides the necessary data and protocols to perform such a validation.
Comparative Analysis: this compound vs. ITK Knockout Mice
The following tables summarize the expected outcomes of ITK inhibition by this compound compared to the known phenotype of ITK knockout mice. The data for a representative potent and selective ITK inhibitor (CPI-818, IC50 = 2.3 nM) is used to illustrate the expected effects of this compound.[1][6]
Table 1: Comparison of Cellular Phenotypes
| Parameter | ITK Knockout Mice | This compound (Expected Outcome) |
| T-Cell Development | Reduced number of mature thymocytes, altered CD4+:CD8+ ratio.[3] | No direct effect on development in mature T-cells, but will inhibit function. |
| T-Cell Activation | Impaired upon TCR stimulation.[3] | Inhibition of TCR-induced activation pathways.[1][7] |
| T-Cell Proliferation | Reduced proliferation in response to TCR stimulation.[3] | Dose-dependent inhibition of TCR-induced proliferation.[6][7] |
Table 2: Comparison of Cytokine Production
| Cytokine | ITK Knockout Mice | This compound (Expected Outcome) |
| IL-2 | Reduced production.[3] | Inhibition of IL-2 secretion (IC50 ~136 nM for a similar inhibitor).[8][9] |
| IL-4, IL-5, IL-13 (Th2) | Significantly reduced production.[3][10] | Suppression of IL-4, IL-5, and IL-13 secretion.[9][11] |
| IFN-γ (Th1) | Normal or increased production.[3] | Minimal effect on or slight reduction of IFN-γ production.[9] |
| IL-17A (Th17) | Reduced production.[3][4] | Inhibition of Th17 differentiation and IL-17A secretion.[4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: ITK Signaling Pathway in T-Cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. corvuspharma.com [corvuspharma.com]
- 7. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corvuspharma.com [corvuspharma.com]
Head-to-Head Comparison: ITK Inhibitor 2 vs. BMS-509744 in Preclinical Studies
A detailed evaluation of two key inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a critical regulator of T-cell signaling. This guide provides a comparative analysis of their biochemical potency, kinase selectivity, cellular activity, and in vivo efficacy, supported by experimental data and detailed protocols for researchers in immunology and drug discovery.
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies. This guide provides a head-to-head comparison of two notable ITK inhibitors: ITK inhibitor 2, a highly potent molecule identified in patent literature, and BMS-509744, a well-characterized selective ITK inhibitor.
While "this compound" (referenced as compound 4 in patent WO2011065402A1) demonstrates high biochemical potency with an IC50 of 2 nM, publicly available data for a comprehensive comparison is limited.[1] To provide a more thorough analysis, this guide will also draw upon data from other well-documented, next-generation selective ITK inhibitors such as CPI-818 (soquelitinib) and PRN694 to represent the current state of selective ITK inhibition for a robust comparison against the earlier compound, BMS-509744.
Data Presentation: Quantitative Comparison of ITK Inhibitors
The following tables summarize the key quantitative data for BMS-509744 and representative next-generation ITK inhibitors.
Table 1: Biochemical Potency against ITK
| Inhibitor | IC50 (nM) | Mechanism of Action |
| This compound | 2[1] | Not specified |
| BMS-509744 | 19[2] | ATP Competitive |
| CPI-818 (Soquelitinib) | Covalent | Covalent |
| PRN694 | 0.3[3] | Covalent |
Table 2: Kinase Selectivity Profile
| Inhibitor | Selectivity for ITK over other kinases |
| BMS-509744 | >200-fold selective over other Tec family kinases.[2] |
| CPI-818 (Soquelitinib) | >50-fold greater selectivity for ITK over RLK.[4] |
| PRN694 | Dual inhibitor of ITK and RLK (RLK IC50 = 1.4 nM). |
Table 3: Cellular Activity
| Inhibitor | Inhibition of PLCγ1 Phosphorylation | Inhibition of IL-2 Secretion | Inhibition of T-cell Proliferation |
| BMS-509744 | Demonstrated[2] | Demonstrated[2] | Demonstrated[2] |
| CPI-818 (Soquelitinib) | Inhibits downstream signaling of TCR.[5] | Preferentially inhibits Th2 cytokine production (IL-4, IL-5, IL-13).[6] | Inhibits proliferation of malignant T-cells.[7] |
| PRN694 | Inhibits PLCγ1 activation.[3] | Blocks pro-inflammatory cytokine release.[8] | Inhibits TCR-induced T-cell proliferation.[8] |
Table 4: In Vivo Efficacy
| Inhibitor | Animal Model | Key Findings |
| BMS-509744 | Murine model of ovalbumin-induced allergy/asthma | Significantly diminished lung inflammation.[2] |
| CPI-818 (Soquelitinib) | Murine models of T-cell mediated inflammatory and immune diseases (asthma, fibrosis, psoriasis, GvHD) | Active in all models, impacting disease-associated cytokines.[9] |
| CPI-818 (Soquelitinib) | Canine T-cell lymphoma | Produced tumor regression.[5] |
| PRN694 | Murine model of delayed-type hypersensitivity | Attenuated the DTH reaction.[8] |
| PRN694 | Murine models of psoriasis | Reduced psoriasis-like phenotype severity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ITK.
Protocol:
-
Recombinant human ITK enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a generic tyrosine kinase substrate) and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting the change in fluorescence upon phosphorylation.
-
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
PLCγ1 Phosphorylation Assay
Objective: To assess the inhibitor's ability to block the phosphorylation of PLCγ1, a key downstream target of ITK in the TCR signaling pathway.
Protocol:
-
A suitable T-cell line (e.g., Jurkat) or primary T-cells are pre-incubated with the test inhibitor at various concentrations.
-
The cells are then stimulated with an anti-CD3 antibody to activate the TCR signaling pathway.
-
After a short incubation period, the cells are lysed to extract cellular proteins.
-
The phosphorylation status of PLCγ1 is determined by Western blotting using an antibody specific for the phosphorylated form of PLCγ1.
-
The total amount of PLCγ1 is also measured as a loading control.
-
The band intensities are quantified to determine the extent of inhibition of PLCγ1 phosphorylation at different inhibitor concentrations.
Calcium Mobilization Assay
Objective: To measure the inhibitor's effect on the increase in intracellular calcium levels following TCR activation.
Protocol:
-
T-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are then pre-incubated with the test inhibitor at various concentrations.
-
The baseline fluorescence is measured.
-
TCR signaling is initiated by adding a stimulant (e.g., anti-CD3 antibody).
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorometer or a fluorescence microscope.
-
The peak fluorescence intensity or the area under the curve is used to quantify the calcium response and determine the inhibitory effect of the compound.
T-cell Proliferation Assay
Objective: To evaluate the impact of the inhibitor on the proliferation of T-cells following stimulation.
Protocol:
-
Primary T-cells or a T-cell line are labeled with a fluorescent dye that is diluted with each cell division (e.g., CFSE - carboxyfluorescein succinimidyl ester).
-
The labeled cells are cultured in the presence of various concentrations of the test inhibitor.
-
T-cell proliferation is induced by stimulation with anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).
-
The cells are incubated for several days to allow for multiple rounds of cell division.
-
The fluorescence intensity of the cells is analyzed by flow cytometry. A decrease in fluorescence intensity indicates cell proliferation.
-
The percentage of proliferating cells or the proliferation index is calculated to determine the anti-proliferative effect of the inhibitor.
Murine Model of Lung Inflammation
Objective: To assess the in vivo efficacy of the ITK inhibitor in a relevant disease model, such as allergic asthma.
Protocol:
-
Mice (e.g., BALB/c) are sensitized to an allergen, typically ovalbumin (OVA), by intraperitoneal injections of OVA emulsified in an adjuvant like alum.
-
After the sensitization period, the mice are challenged with the allergen, usually by intranasal or aerosol administration of OVA, to induce an inflammatory response in the lungs.
-
The test inhibitor or vehicle is administered to the mice, either before or during the challenge phase, via a suitable route (e.g., oral, intraperitoneal).
-
At a specified time after the final challenge, the mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected to analyze the inflammatory cell infiltrate (e.g., eosinophils, lymphocytes, neutrophils).
-
Lung tissue can be collected for histological analysis to assess the extent of inflammation, mucus production, and airway hyperresponsiveness can be measured.
-
The levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are quantified by ELISA or other immunoassays.
Mandatory Visualization
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.
Caption: General experimental workflow for the preclinical characterization of ITK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 3. WO2023196278A1 - Itk inhibitors for increasing th1 cell activity - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biospace.com [biospace.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corvus Pharmaceuticals Presents Soquelitinib Preclinical [globenewswire.com]
- 9. ITK and RLK Inhibitor PRN694 Improves Skin Disease in Two Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ITK Inhibitor 2: Cross-Reactivity with LCK and Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of ITK inhibitor 2, with a focus on its interaction with Lymphocyte-specific protein tyrosine kinase (LCK) and other related kinases. Due to the limited publicly available selectivity data for the specific compound referred to as "this compound" (identified as compound 4 in patent WO2011065402A1), this guide utilizes data from other well-characterized ITK inhibitors to provide a representative comparison and context for researchers evaluating small molecule inhibitors of Interleukin-2 inducible T-cell kinase (ITK).
Introduction to ITK and LCK in T-Cell Signaling
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the T-cell receptor (TCR) signaling cascade, playing a significant role in T-cell activation, proliferation, and differentiation. Upon TCR engagement, LCK, a Src family kinase, phosphorylates and activates ITK[1]. Activated ITK then phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1), leading to the activation of signaling pathways that control cytokine production and T-cell effector functions. Given the structural similarities within the ATP-binding sites of kinases, achieving high selectivity for ITK inhibitors is a critical aspect of drug development to minimize off-target effects. LCK, being an upstream activator of ITK and a key player in T-cell signaling itself, is a primary candidate for off-target activity of ITK inhibitors.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of several ITK inhibitors against ITK, LCK, and a selection of other kinases to illustrate the concept of kinase selectivity. "this compound" is reported to have an IC50 of 2 nM for ITK[2]. While its specific cross-reactivity data is not publicly available, the data for "ITK inhibitor 6 (compound 43)" and other compounds from Ono Pharmaceutical, the original assignee of the patent for this compound, provide valuable insights into the selectivity profiles that can be achieved. For instance, Ono's BTK inhibitor, ONO-WG-307, demonstrated IC50 values greater than 1 µM for LCK, Lyn, and Fyn, indicating high selectivity[3]. Another Ono compound, Tirabrutinib (ONO-4059), is a highly selective BTK inhibitor with over 200-fold selectivity against ITK and LCK[4].
| Kinase | ITK inhibitor 6 (compound 43) | BMS-509744 | PF-06465469 | Ibrutinib |
| ITK | 4 nM | 19 nM | 2 nM | 78 nM |
| LCK | 155 nM | >3.8 µM | - | >1 µM |
| BTK | 133 nM | >3.8 µM | 2 nM | 0.5 nM |
| JAK3 | 320 nM | >10 µM | - | 16 nM |
| EGFR | 2360 nM | >10 µM | - | 5.6 nM |
Data for BMS-509744 and Ibrutinib are compiled from various public sources and may vary depending on the assay conditions.
Signaling Pathway and Experimental Workflow
To understand the context of ITK and LCK inhibition, the following diagrams illustrate the simplified T-cell receptor signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
References
- 1. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ushelf.com [ushelf.com]
Overcoming Ibrutinib Resistance in T-Cell Malignancies: A Comparative Guide to ITK Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Interleukin-2-inducible T-cell kinase (ITK) inhibitors in the context of potential ibrutinib resistance in T-cell lines. While ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, also exhibits inhibitory activity against ITK, the emergence of resistance necessitates the exploration of alternative therapeutic strategies. This document summarizes key experimental data, details relevant methodologies, and visualizes critical biological pathways and workflows to inform research and development in this area.
Introduction to ITK and Ibrutinib Resistance
Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, proliferation, and differentiation.[1][2][3][4] Its aberrant activation has been implicated in the pathogenesis of T-cell malignancies.[3] Ibrutinib, an approved inhibitor of BTK, also targets ITK, contributing to its therapeutic effects in certain lymphoid cancers.[5][6][7] However, resistance to ibrutinib can emerge, often through mutations in the drug's primary target, BTK, or through the activation of bypass signaling pathways.[8][9][10][11] In T-cell lymphomas, where ITK is a more central signaling component, resistance mechanisms could theoretically involve mutations in ITK or the upregulation of parallel pathways that circumvent the need for ITK signaling.
This guide focuses on a hypothetical "ITK Inhibitor 2" as a representative next-generation, selective ITK inhibitor and compares its potential efficacy against that of ibrutinib and other known ITK inhibitors in overcoming resistance.
Comparative Efficacy of ITK Inhibitors in T-Cell Lines
The following table summarizes the reported effects of various ITK inhibitors on T-cell lymphoma cell lines. This data provides a basis for comparing their potential efficacy in both sensitive and resistant contexts.
| Inhibitor | Target(s) | Cell Line(s) | Apoptosis Induction | Inhibition of Signaling Pathways | Effect on Cell Migration | Reference(s) |
| Ibrutinib | BTK, ITK | Jurkat, Primary PTCL cells | Modest as single agent; synergistic with other agents | Inhibits MEK1/2 and AKT phosphorylation; reduces PLCγ1 phosphorylation | Represses CXCL12-induced migration | [5][12] |
| ONO-7790500 | ITK (specific) | Jurkat | Modest as single agent; synergistic with doxorubicin and PI3K inhibitors | Does not inhibit MEK1/2 or AKT phosphorylation | Represses CXCL12-induced migration | [12] |
| BMS-509744 | ITK (specific) | Jurkat | Modest as single agent; synergistic with doxorubicin and PI3K inhibitors | Does not inhibit MEK1/2 or AKT phosphorylation | Represses CXCL12-induced migration | [12] |
| PF-06465469 | ITK | Jurkat | Data not specified | Inhibits MEK1/2 and AKT phosphorylation | Data not specified | [12] |
| CPI-818 | ITK (selective) | Jurkat, Canine T-cell lymphoma | Inhibits cell growth and proliferation | Inhibits PLCγ1 phosphorylation and IL-2 secretion | Data not specified | [13][14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams illustrate the ITK signaling pathway, a general workflow for assessing inhibitor efficacy, and the theoretical basis for overcoming ibrutinib resistance.
Caption: ITK is a key mediator downstream of the T-cell receptor (TCR).
Caption: A structured workflow for comparing inhibitor efficacy in T-cell lines.
Caption: Logic for how a selective ITK inhibitor may bypass BTK-mediated resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of ITK inhibitors.
Cell Viability and Apoptosis Assay (MTT Assay)
-
Cell Seeding: Plate T-cell lymphoma cells (e.g., Jurkat) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.
-
Inhibitor Treatment: Add the ITK inhibitor (e.g., this compound, Ibrutinib) at various concentrations and incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot for Phosphorylation Status
-
Cell Treatment and Lysis: Treat T-cell lymphoma cells with the ITK inhibitor for a specified time (e.g., 2 hours) before stimulating with an anti-CD3/CD28 antibody for 5-10 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated ITK (p-ITK), total ITK, phosphorylated PLCγ1 (p-PLCγ1), total PLCγ1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Calcium Flux Assay
-
Cell Loading: Resuspend T-cell lymphoma cells in a buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and incubate for 30-60 minutes at 37°C.
-
Inhibitor Pre-treatment: Wash the cells and pre-treat with the ITK inhibitor or vehicle control for 30 minutes.
-
Baseline Measurement: Acquire a baseline fluorescence reading using a fluorometer or a flow cytometer.
-
Cell Stimulation: Stimulate the cells with an anti-CD3 antibody and continue to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Compare the peak fluorescence in inhibitor-treated cells to the control.
Cell Migration Assay (Transwell Assay)
-
Assay Setup: Place a Transwell insert (e.g., 8.0 µm pore size) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., CXCL12) to the lower chamber.
-
Cell Preparation: Resuspend T-cell lymphoma cells in serum-free medium and pre-treat with the ITK inhibitor or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.
-
Quantification: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells in several fields of view under a microscope.
Conclusion
The development of selective ITK inhibitors presents a promising strategy for the treatment of T-cell malignancies, particularly in cases where resistance to broader-spectrum kinase inhibitors like ibrutinib may arise. The comparative data and protocols provided in this guide are intended to facilitate further research into the efficacy of novel ITK inhibitors. By focusing on the specific molecular vulnerabilities of T-cell lymphomas, it may be possible to develop more targeted and durable therapeutic interventions. Future studies should focus on validating these findings in in vivo models of ibrutinib-resistant T-cell lymphoma to translate these preclinical insights into clinical applications.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ibrutinib-is-an-irreversible-molecular-inhibitor-of-itk-driving-a-th1-selective-pressure-in-t-lymphocytes - Ask this paper | Bohrium [bohrium.com]
- 7. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of ibrutinib resistance in chronic lymphocytic leukaemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. corvuspharma.com [corvuspharma.com]
- 14. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ITK Inhibitors: PRN694 vs. ITK Inhibitor 2
In the landscape of T-cell targeted therapies, inhibitors of Interleukin-2-inducible T-cell kinase (ITK) are a promising class of molecules for treating a range of autoimmune diseases, inflammatory conditions, and T-cell malignancies.[1][2] This guide provides a detailed comparison of two such inhibitors: PRN694 and a compound referred to as "ITK inhibitor 2." While extensive data is available for PRN694, information regarding "this compound" is limited, primarily stemming from patent literature.
Introduction to ITK and its Inhibition
ITK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][3] It is a crucial component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ1 (PLCγ1).[3][4] This cascade leads to calcium mobilization and the activation of transcription factors like NFAT, ultimately driving T-cell proliferation, differentiation, and cytokine production.[1][3] By inhibiting ITK, it is possible to modulate T-cell activity, making it a key target for therapeutic intervention in T-cell mediated pathologies.[2]
PRN694: A Covalent Dual ITK and RLK Inhibitor
PRN694 is a novel, potent, and irreversible covalent inhibitor that targets both ITK and another Tec family kinase, Resting Lymphocyte Kinase (RLK or TXK).[5][6] This dual-inhibitory action is significant as both kinases play roles in effector lymphocyte activation.[5]
Mechanism of Action
PRN694 forms a covalent bond with specific cysteine residues within the ATP-binding site of its target kinases: Cysteine-442 in ITK and Cysteine-350 in RLK.[6][7] This irreversible binding leads to a prolonged inhibition of kinase activity and a durable pharmacodynamic effect.[5] Molecular modeling and structure-based design were employed to achieve high selectivity for this subset of the Tec kinase family.[5]
Phenotypic Effects
Experimental data has demonstrated that PRN694 effectively:
-
Blocks T-cell and NK-cell activation: It prevents cellular and molecular activation induced by T-cell receptor (TCR) and Fc receptor (FcR) stimulation.[5][7]
-
Inhibits T-cell proliferation: PRN694 curtails TCR-induced T-cell proliferation without exhibiting direct cytotoxicity.[5]
-
Reduces pro-inflammatory cytokine release: The inhibitor blocks the production of pro-inflammatory cytokines.[5][6]
-
Inhibits Th17 cell activation: It has been shown to block the activation of Th17 cells.[5]
-
Demonstrates in vivo efficacy: In animal models, PRN694 has been shown to reduce delayed-type hypersensitivity reactions and improve skin disease in models of psoriasis.[5][8]
This compound
Information on "this compound" is sparse and primarily originates from patent WO2011065402A1, where it is listed as compound 4.[9][10] It is described as an ITK inhibitor with a reported IC50 of 2 nM.[9][10]
Mechanism of Action and Phenotypic Effects
Beyond its potent inhibitory concentration, there is a lack of publicly available data on the specific mechanism of action (e.g., reversible vs. irreversible, covalent binding site) and the detailed phenotypic effects of "this compound" on various immune cell subsets. Without further experimental data, a direct and comprehensive comparison with PRN694 is not feasible.
Quantitative Data Summary
The following table summarizes the available quantitative data for PRN694. A similar table for "this compound" cannot be constructed due to the limited information.
| Parameter | PRN694 | This compound |
| Target(s) | ITK, RLK (dual inhibitor)[5][11] | ITK[9][10] |
| Mechanism | Covalent, irreversible[6][11] | Not specified |
| Binding Site | Cys-442 (ITK), Cys-350 (RLK)[6][7] | Not specified |
| IC50 (ITK) | 0.3 nM[11] | 2 nM[9][10] |
| IC50 (RLK) | 1.4 nM[11] | Not applicable |
| Other Tec Kinases (IC50) | TEC (3.3 nM), BTK (17 nM), BMX (17 nM)[11] | Not available |
| Other Kinases (IC50) | BLK (125 nM), JAK3 (30 nM)[11] | Not available |
Signaling Pathway and Experimental Workflow
T-Cell Receptor (TCR) Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of ITK in the TCR signaling cascade and the point at which inhibitors like PRN694 exert their effect.
Caption: Simplified TCR signaling pathway highlighting ITK's role and inhibitor action.
General Workflow for Assessing ITK Inhibitor Potency
The following diagram outlines a typical experimental workflow to determine the potency of an ITK inhibitor.
Caption: Experimental workflow for determining the IC50 of an ITK inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the objective comparison of inhibitors. Below are representative methodologies for key assays used in the characterization of PRN694.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound on purified ITK and other kinases.
-
Methodology: Recombinant human ITK enzyme is incubated with the inhibitor at various concentrations in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide). The kinase reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified, often using a fluorescence- or luminescence-based method. The IC50 value is calculated by fitting the dose-response curve.
Cellular Phosphorylation Assay
-
Objective: To assess the inhibitor's ability to block ITK signaling within a cellular context.
-
Methodology: A relevant T-cell line (e.g., Jurkat) or primary human T-cells are pre-incubated with the inhibitor at various concentrations. The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway. After a short incubation period, the cells are lysed, and the phosphorylation status of downstream targets like PLCγ1 is assessed by Western blotting or flow cytometry using phospho-specific antibodies.
T-Cell Proliferation Assay
-
Objective: To measure the effect of the inhibitor on T-cell proliferation.
-
Methodology: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are labeled with a proliferation-tracking dye (e.g., CFSE). The cells are then cultured in the presence of various concentrations of the inhibitor and stimulated with mitogens (e.g., anti-CD3/CD28 or PHA). After several days, the dilution of the proliferation dye, which corresponds to cell division, is measured by flow cytometry.
Conclusion
PRN694 is a well-characterized covalent dual inhibitor of ITK and RLK with demonstrated potency in a variety of in vitro and in vivo models. Its mechanism of action and phenotypic consequences on T-cell and NK-cell function have been extensively documented. In contrast, "this compound" is a potent inhibitor based on its reported IC50 value, but a comprehensive understanding of its biological activity is hampered by the lack of publicly available experimental data. For researchers and drug developers, PRN694 represents a valuable tool and potential therapeutic candidate with a solid foundation of preclinical evidence. Further studies on "this compound" are necessary to fully elucidate its therapeutic potential and allow for a more direct comparison with other agents in the field.
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. ITK and RLK Inhibitor PRN694 Improves Skin Disease in Two Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biochemical Potency of ITK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical performance of various inhibitors targeting Interleukin-2 Inducible T-cell Kinase (ITK), a crucial enzyme in T-cell signaling and a promising target for autoimmune diseases and certain cancers. The data presented is compiled from peer-reviewed studies to aid in the selection of appropriate chemical probes and to inform drug discovery programs.
Introduction to ITK and its Inhibition
Interleukin-2 Inducible T-cell Kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases. It plays a pivotal role in T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and differentiation.[1] Dysregulation of ITK signaling is implicated in various inflammatory and autoimmune disorders, as well as T-cell malignancies, making it an attractive therapeutic target. ITK inhibitors are small molecules designed to block the kinase activity of ITK, thereby modulating T-cell responses. These inhibitors can be broadly classified based on their mechanism of action, including ATP-competitive and covalent inhibitors.
Comparative Biochemical Potency of ITK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several ITK inhibitors against the purified ITK enzyme. This data is sourced from a side-by-side comparative study, ensuring a consistent and objective assessment of their biochemical potency.[2]
| Inhibitor | Type | Target | IC50 (nM) |
| ONO-7790500 | Not Specified | ITK | <4 |
| PF-06465469 | Covalent | ITK | 2 |
| Ibrutinib | Covalent | BTK, ITK | 2.2 |
| BMS-509744 | ATP-competitive | ITK | 19 |
| PRN694 | Covalent | ITK, RLK | 0.3 |
| CPI-818 | Covalent | ITK | 2.3 |
| CPI-893 | Covalent | ITK, RLK | 0.36 |
Note: Lower IC50 values indicate higher potency.
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, a detailed protocol for a representative biochemical assay used to determine inhibitor potency is provided below. The LanthaScreen™ Eu Kinase Binding Assay is a common time-resolved fluorescence resonance energy transfer (TR-FRET) assay used for this purpose.
LanthaScreen™ Eu Kinase Binding Assay for ITK
Objective: To determine the IC50 value of a test compound against ITK.
Principle: This assay measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the ITK kinase domain. A europium-labeled anti-tag antibody binds to the kinase. When the tracer and antibody are in close proximity on the kinase, FRET occurs. A test compound that binds to the ATP-binding site of ITK will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant ITK enzyme (e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-GST Antibody
-
LanthaScreen™ Kinase Tracer
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds
-
384-well, low-volume, white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Then, dilute these compounds in Kinase Buffer A to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase and Antibody Mix Preparation: Prepare a solution containing the ITK enzyme and the Eu-anti-GST antibody in Kinase Buffer A. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
Tracer Preparation: Prepare a solution of the Kinase Tracer in Kinase Buffer A. The optimal concentration is typically at or near the Kd of the tracer for the kinase.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound or DMSO control to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mix to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Discussion
The provided data highlights the varying potencies of different ITK inhibitors. ONO-7790500, PF-06465469, and ibrutinib demonstrate high potency with IC50 values in the low nanomolar range.[2] In contrast, BMS-509744 is a less potent inhibitor with an IC50 of 19 nM.[2] It is important to note that ibrutinib is a dual inhibitor of both Bruton's tyrosine kinase (BTK) and ITK.[2] The covalent inhibitors, such as PF-06465469, PRN694, and the CPI series compounds, generally exhibit very high potency, which is a characteristic of their irreversible binding mechanism.
The choice of an inhibitor for research or therapeutic development will depend on the desired selectivity profile and mechanism of action. For instance, a highly selective ITK inhibitor like CPI-818 might be preferable to a dual ITK/RLK inhibitor like CPI-893 or PRN694 in applications where only ITK inhibition is desired. The off-target effects of less specific inhibitors, such as ibrutinib's activity on BTK, should be carefully considered in experimental design and interpretation of results.[2]
This guide serves as a starting point for comparing the biochemical properties of various ITK inhibitors. For a comprehensive evaluation, it is recommended to consult the primary literature and consider cellular and in vivo studies to understand the full pharmacological profile of these compounds.
References
Correlating In Vitro Potency with In Vivo Efficacy: A Comparative Guide to ITK Inhibitor 2 and Alternatives
For researchers, scientists, and drug development professionals, understanding the translation of in vitro potency to in vivo efficacy is a cornerstone of preclinical drug evaluation. This guide provides a comparative analysis of ITK Inhibitor 2, a highly potent molecule, alongside other notable Interleukin-2-inducible T-cell kinase (ITK) inhibitors. By examining their performance in various experimental models, this document aims to offer a clear perspective on the therapeutic potential of targeting the ITK signaling pathway.
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in the activation, differentiation, and proliferation of T-cells makes it an attractive target for the development of therapies for a range of autoimmune diseases, inflammatory conditions, and T-cell malignancies. This compound has emerged as a compound of interest due to its high in vitro potency, boasting an IC50 of 2 nM. This guide will delve into the available data for this compound and compare it with other well-characterized ITK inhibitors—BMS-509744, PRN694, and Soquelitinib—for which in vivo efficacy data is available.
Comparative Analysis of In Vitro Potency
The initial step in evaluating a potential therapeutic is to determine its potency in a controlled, cell-free or cell-based environment. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific target, in this case, ITK, by 50%. A lower IC50 value indicates a higher potency.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | Key Features |
| This compound | ITK | 2 nM[1][2] | High in vitro potency; extracted from patent WO2011065402A1, compound 4.[1][2] |
| BMS-509744 | ITK | Weakly active in TCR-stimulated signal inhibition[3] | Selective ITK inhibitor.[4] |
| PRN694 | ITK, RLK | ITK: Potent (specific IC50 not provided in snippets) | Covalent inhibitor with extended target residence time.[5] |
| Soquelitinib (CPI-818) | ITK | Jurkat cell IL-2 secretion IC50: 136 nM | Selective, covalent inhibitor.[6] |
Correlation with In Vivo Efficacy: A Look at Alternative ITK Inhibitors
While in vitro potency is a crucial starting point, the ultimate test of a drug candidate is its efficacy in a living organism. The following sections detail the in vivo performance of alternative ITK inhibitors, providing a benchmark for what might be expected from a potent inhibitor like this compound.
BMS-509744: Anti-Tumor Activity in a T-Cell Lymphoma Model
BMS-509744 has been evaluated in a xenograft model of T-cell lymphoma, demonstrating a dose-dependent anti-tumor effect. This suggests that ITK inhibition can be a viable strategy for combating certain T-cell malignancies.
PRN694: Efficacy in a Model of Delayed-Type Hypersensitivity
PRN694, a dual inhibitor of ITK and the related kinase RLK, has shown efficacy in a murine model of an oxazolone-induced delayed-type hypersensitivity reaction.[5] This highlights the potential of ITK inhibition in modulating T-cell mediated inflammatory responses.
Soquelitinib (CPI-818): Broad Efficacy in Models of T-Cell Mediated Diseases
Soquelitinib, a selective and covalent ITK inhibitor, has demonstrated significant efficacy in a range of preclinical models of T-cell-mediated inflammatory diseases, including:
-
Ovalbumin-Induced Asthma: Soquelitinib treatment in murine models of both acute and chronic asthma led to a significant suppression of Th2-associated and inflammatory cytokines.[6]
-
Imiquimod-Induced Psoriasis: In a mouse model of psoriasis, Soquelitinib effectively reduced the overall disease score.[6]
-
Other Inflammatory Models: Efficacy has also been observed in models of pulmonary fibrosis, systemic sclerosis, and acute graft-versus-host disease.[7]
These findings with Soquelitinib underscore the broad therapeutic potential of potent and selective ITK inhibition across a spectrum of inflammatory and autoimmune conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate the in vivo efficacy of the comparator ITK inhibitors.
T-Cell Lymphoma Xenograft Model (for BMS-509744)
-
Cell Line: Human T-cell lymphoma cell lines (e.g., Jurkat) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A defined number of tumor cells are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. BMS-509744 is administered, typically via intraperitoneal injection, at various doses. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. Further analysis can include immunohistochemistry to assess biomarkers of apoptosis and cell proliferation.
Ovalbumin (OVA)-Induced Asthma Model (for Soquelitinib)
-
Animal Model: BALB/c mice are commonly used for this model.
-
Sensitization: Mice are sensitized to ovalbumin through intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an asthmatic response.
-
Treatment: Soquelitinib is administered to the treatment group, often orally, before and/or during the challenge phase.
-
Efficacy Evaluation: Key endpoints include the analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell infiltrates (e.g., eosinophils) and the measurement of Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF or lung tissue. Lung histology is also performed to assess inflammation and mucus production.[7]
Visualizing the Mechanism: ITK Signaling and Experimental Workflow
To better understand the context of ITK inhibition, the following diagrams illustrate the ITK signaling pathway and a typical in vivo experimental workflow.
Caption: The ITK signaling pathway downstream of the T-cell receptor.
Caption: A generalized workflow for assessing in vivo efficacy of an ITK inhibitor.
Conclusion
This compound demonstrates high in vitro potency, making it a compelling candidate for further investigation. While direct in vivo efficacy data for this specific compound is not publicly available, the comprehensive preclinical data from alternative ITK inhibitors like BMS-509744, PRN694, and particularly Soquelitinib, provide a strong rationale for the therapeutic potential of this class of molecules. The consistent efficacy of these inhibitors across various models of T-cell-driven diseases suggests that potent and selective ITK inhibition is a promising strategy. Future in vivo studies on this compound will be crucial to fully elucidate its therapeutic utility and to further validate the correlation between its exceptional in vitro potency and its performance in a physiological setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corvuspharma.com [corvuspharma.com]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of ITK Inhibitor 2: A Guide for Laboratory Professionals
Effective management and disposal of ITK Inhibitor 2 are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this potent and selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor.
As a member of the tyrosine kinase inhibitor (TKI) family, this compound is often treated as a cytotoxic or cytostatic agent due to its mechanism of action, which involves the inhibition of cell growth and proliferation.[1][2][3] Consequently, its disposal must adhere to strict protocols for hazardous waste to minimize exposure risks to personnel and prevent environmental contamination.[4][5]
Waste Segregation and Containerization
Proper segregation of waste is the first and most critical step in the disposal process.[2][4] All materials that have come into contact with this compound must be considered contaminated and handled accordingly.
Table 1: Waste Categorization and Container Requirements
| Waste Type | Description | Container Type | Labeling |
| Solid Waste | Contaminated PPE (gloves, lab coats), bench paper, pipette tips, vials, and any other solid materials. | Leak-proof, puncture-resistant container with a lid. Often color-coded purple or red.[1][2][4][5] | "Cytotoxic Waste" or "Chemotherapy Waste" with the universal biohazard symbol. |
| Liquid Waste | Unused or expired solutions of this compound, contaminated solvents, and media. | Leak-proof, shatter-resistant container with a secure screw-cap. Often color-coded purple or red for cytotoxic liquids.[1][2] | "Cytotoxic Liquid Waste" or "Chemotherapy Liquid Waste". |
| Sharps Waste | Needles, syringes, scalpels, and any other sharp objects contaminated with this compound. | Puncture-proof sharps container, specifically designated for cytotoxic sharps. Often yellow with a purple lid or red.[1][2][4][5] | "Cytotoxic Sharps" with the universal biohazard symbol. |
Note: Always adhere to your institution's specific color-coding system for waste segregation.[2][5]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound and related waste.
Experimental Protocol: Disposal of this compound Waste
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling any contaminated materials, don two pairs of chemotherapy-tested gloves, a disposable gown, and eye protection (safety glasses or goggles).[6]
-
Segregate at the Point of Generation: Immediately place any item that has come into contact with this compound into the appropriate, labeled waste container as detailed in Table 1.[4]
-
Containment of Solid Waste: Place all contaminated solid waste into the designated cytotoxic solid waste container. Do not overfill the container.[5]
-
Handling of Liquid Waste: Carefully pour or transfer liquid waste into the designated cytotoxic liquid waste container. Avoid splashing. Do not dispose of liquid waste down the drain.[2][7]
-
Disposal of Sharps: Immediately place all contaminated sharps into the designated cytotoxic sharps container. Do not recap, bend, or break needles.[4]
-
Secure Containers: Once a waste container is three-quarters full, securely close the lid. Do not force waste into a full container.
-
Decontaminate Surfaces: After handling, decontaminate the work area with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination and dispose of it as cytotoxic solid waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[8]
-
Waste Storage and Collection: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.[1]
Emergency Procedures for Spills
In the event of a spill, immediate and proper cleanup is essential to minimize exposure.
-
Small Spills (less than 5 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with absorbent pads.
-
Clean the area with a suitable decontaminating agent.
-
Dispose of all cleanup materials as cytotoxic solid waste.
-
-
Large Spills (more than 5 mL):
-
Evacuate the area and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Follow the guidance of trained emergency response personnel.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural flows for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Rationale for cytotoxic handling based on ITK's role in cell signaling.
References
- 1. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 2. swansea.ac.uk [swansea.ac.uk]
- 3. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Tyrosine kinase inhibitor|1021950-26-4|MSDS [dcchemicals.com]
Essential Safety and Operational Guide for Handling ITK Inhibitor 2
This document provides immediate safety, logistical, and procedural information for researchers, scientists, and drug development professionals working with ITK Inhibitor 2. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.
Chemical Identifier:
-
Name: this compound
-
Synonym: JTE-051
-
CAS Number: 1309784-09-5
Summary of Quantitative Data
The following tables summarize the key quantitative information for this compound.
| Chemical and Physical Properties | |
| Molecular Formula | C25H33N5O2 |
| Molecular Weight | 435.56 g/mol |
| IC50 | 2 nM[1][2] |
| Storage and Stability | |
| Powder | -20°C for up to 3 years |
| In Solvent (-80°C) | Up to 1 year[3] |
| In Solvent (-20°C) | Up to 1 month[1][4] |
| Shipping Condition | Shipped at ambient temperature with blue ice[3][4][5] |
| Solubility | |
| DMSO | 110 mg/mL (252.55 mM)[3] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound (CAS 1309784-09-5) is not publicly available, an SDS for a structurally related ITK antagonist provides essential safety information. The following recommendations are based on this information and general best practices for handling potent small molecule kinase inhibitors.
Hazard Classification (Based on a similar ITK antagonist):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[6]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[6]
Personal Protective Equipment (PPE)
A comprehensive assessment of risk should be conducted by the institution's safety office. The following PPE is recommended for handling this compound:
| Task | Recommended PPE |
| Handling solid compound (weighing, aliquoting) | Chemical safety goggles, disposable nitrile gloves, lab coat, and a certified N95 respirator (if not handled in a chemical fume hood or ventilated enclosure). |
| Preparing stock solutions and dilutions | Chemical safety goggles or a face shield, disposable nitrile gloves (double gloving recommended), and a lab coat. All manipulations should be performed in a chemical fume hood. |
| Administering to cell cultures | Disposable nitrile gloves and a lab coat within a biological safety cabinet. |
First Aid Measures
| Exposure | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Stock Solution and Dilution
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 435.56 g/mol * 1000 mg/g = 4.36 mg
-
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
In a chemical fume hood, weigh out the calculated mass of the inhibitor and transfer it to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
To aid dissolution, sonicate the solution or gently warm it to 37°C.[3][4]
-
Vortex until the solution is clear and homogenous.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Disposal Plan
-
Unused Compound and Contaminated Materials: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]
-
Liquid Waste (from cell culture): Collect in a designated hazardous waste container.
Experimental Protocols
In Vitro Kinase Assay Protocol
This protocol is a general guideline for an in vitro kinase assay to determine the inhibitory activity of this compound.
Materials:
-
Recombinant human ITK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, 2 mM MnCl2)[7]
-
ATP
-
Substrate (e.g., a suitable peptide or protein substrate for ITK)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Prepare Reagents:
-
Dilute the ITK enzyme, substrate, and ATP to their final desired concentrations in kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the final assay concentrations. Include a DMSO-only control.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of the diluted ITK enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[7]
-
-
Detection:
-
Data Acquisition:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay Protocol: Inhibition of T-Cell Activation
This protocol outlines a general procedure for assessing the effect of this compound on T-cell activation.
Materials:
-
Jurkat T-cells (or primary T-cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound stock solution (in DMSO)
-
Assay plates (e.g., 96-well)
-
Reagents for measuring T-cell activation (e.g., IL-2 ELISA kit)
Procedure:
-
Cell Plating:
-
Plate Jurkat T-cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a DMSO-only control.
-
-
T-Cell Stimulation:
-
Add T-cell activators (e.g., anti-CD3/anti-CD28 antibodies) to the wells to stimulate T-cell activation.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Endpoint Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of a secreted cytokine, such as IL-2, using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the stimulated DMSO control.
-
Determine the IC50 value.
-
Visualizations
Caption: ITK-mediated T-cell receptor (TCR) signaling pathway.
Caption: Workflow for an in vitro kinase inhibition assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
